Ethyl 4-(3-oxopropyl)benzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(3-oxopropyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGGHWSPLSWRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373864 | |
| Record name | ethyl 4-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151864-81-2 | |
| Record name | ethyl 4-(3-oxopropyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 151864-81-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate (CAS 151864-81-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, a versatile bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and spectroscopic characterization, offering a valuable resource for researchers in the field.
Core Chemical Information
This compound, also known as 3-(4-Carboethoxyphenyl)propanal, is an aromatic compound featuring both an ethyl ester and a propanal functional group.[1][2] This unique combination of reactive sites makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151864-81-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(4-Carboethoxyphenyl)propanal, 4-(3-Oxopropyl)benzoic acid ethyl ester, Benzoic acid, 4-(3-oxopropyl)-, ethyl ester, Ethyl 4-(2-formylethyl)benzoate | [1][2] |
| Appearance | Dark brown oil (crude) | |
| Boiling Point | 312.4±25.0 °C (Predicted) | [2] |
| Density | 1.082±0.06 g/cm³ (Predicted) | [2] |
| SMILES | CCOC(=O)c1ccc(CCC=O)cc1 | [3] |
| InChIKey | XDGGHWSPLSWRIX-UHFFFAOYSA-N | [3] |
Synthesis and Experimental Protocols
A common synthetic route to this compound involves a Heck-type coupling reaction. The following protocol is based on established procedures.
Synthesis of this compound
This procedure details the synthesis of the title compound from Ethyl 4-iodobenzoate and acrolein.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine Ethyl 4-iodobenzoate (1.0 eq.), acrolein (1.5 eq.), sodium bicarbonate (2.5 eq.), tetrabutylammonium bromide (0.5 eq.), and palladium(II) acetate (0.02 eq.) in dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 75-80 °C and maintain this temperature with stirring for 3-3.5 hours.
-
Work-up: After cooling the reaction to 40-50 °C, add toluene and stir vigorously for 15 minutes.
-
Purification: Filter the mixture through a pad of diatomaceous earth, washing the pad with additional toluene. The combined organic filtrates are then washed sequentially with water. The solvent is removed under reduced pressure to yield the crude product as a dark brown oil. Further purification can be achieved by column chromatography on silica gel.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 9.81 (s, 1H, CHO), 7.98 (d, 2H, Ar-H), 7.27 (d, 2H, Ar-H), 4.39 (q, 2H, OCH₂CH₃), 3.03 (t, 2H, ArCH₂), 2.81 (t, 2H, CH₂CHO), 1.38 (t, 3H, OCH₂CH₃) | |
| ¹³C NMR (CDCl₃, Predicted for Ethyl 4-(2-oxopropyl)benzoate) | δ ~166 (Ester C=O), ~136 (Ar-C), ~131 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~61 (OCH₂), ~45 (CH₂CO), ~29 (COCH₃), ~14 (CH₃) | [4] |
| IR (Predicted) | ν ~1720 cm⁻¹ (C=O stretch, ester), ~1725 cm⁻¹ (C=O stretch, aldehyde), ~1605, ~1500 cm⁻¹ (C=C stretch, aromatic), ~1270, ~1100 cm⁻¹ (C-O stretch, ester) | [5] |
| Mass Spectrum | Molecular Weight: 206.24 | [1] |
Note: Predicted ¹³C NMR and IR data are based on structurally similar compounds and should be confirmed by experimental analysis.
Applications in Research and Drug Development
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. Phenylpropanal derivatives are known for their applications in the fragrance and flavor industries and as intermediates in the synthesis of pharmaceuticals.[6]
The presence of both an aldehyde and an ester functional group allows for a wide range of chemical transformations, making it a versatile building block. For example, the aldehyde can undergo reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce further complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
A structurally related compound, Ethyl 4-(4-oxocyclohexyl)benzoate, is a key intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension.[5] This suggests that this compound could potentially serve as a precursor for novel pharmaceutical agents.
Diagram 2: Potential Synthetic Utility of this compound
Caption: Potential synthetic transformations of this compound.
Safety and Handling
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel molecules in the pharmaceutical and chemical industries. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful starting point for researchers. Further investigation into its biological activity and the exploration of its synthetic utility are warranted to fully realize its potential.
References
- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Carboethoxy)phenyl propanal | 151864-81-2 [chemicalbook.com]
- 3. GSRS [precision.fda.gov]
- 4. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Structure, Properties, and Potential Applications of Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical entity Ethyl 4-(3-oxopropyl)benzoate. It is important to note that while its chemical synthesis and properties are documented, there is a significant lack of published research on its specific biological activities and applications in drug development. This guide, therefore, presents available data on the compound and its structurally related analogs to highlight potential areas for future research and to provide a foundational understanding for scientists and drug development professionals.
Core Molecular Structure and Properties
This compound is an organic compound with the molecular formula C12H14O3. It features a benzene ring substituted with an ethyl ester group at one end and a 3-oxopropyl (an aldehyde) group at the other. This bifunctional nature makes it a potentially interesting scaffold for medicinal chemistry.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C12H14O3 | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 151864-81-2 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O | [1] |
| Appearance | Not reported, likely a colorless oil | |
| Solubility | Expected to be soluble in organic solvents | |
| Boiling Point | Not reported | |
| Melting Point | Not reported |
Structural Diagram
A 2D representation of the molecular structure of this compound is provided below.
Caption: 2D structure of this compound.
Putative Synthesis Protocol
Step 1: Fischer Esterification of 4-formylbenzoic acid
This step involves the conversion of the carboxylic acid group of 4-formylbenzoic acid to its ethyl ester.
Reaction:
4-formylbenzoic acid + Ethanol ⇌ Ethyl 4-formylbenzoate + Water
Materials:
-
4-formylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask, add 4-formylbenzoic acid and an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield crude Ethyl 4-formylbenzoate.
-
Purify the product by column chromatography or distillation under reduced pressure.
Step 2: Wittig Reaction and Ozonolysis
This two-part step would extend the aldehyde to the desired 3-oxopropyl side chain.
Reaction 1 (Wittig):
Ethyl 4-formylbenzoate + (Triphenylphosphoranylidene)acetaldehyde → Ethyl 4-(3-oxo-1-propenyl)benzoate + Triphenylphosphine oxide
Reaction 2 (Ozonolysis):
Ethyl 4-(3-oxo-1-propenyl)benzoate --(1. O3, 2. DMS)--> this compound
Materials:
-
Ethyl 4-formylbenzoate
-
(Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)
-
Anhydrous tetrahydrofuran (THF)
-
Ozone (O3)
-
Dimethyl sulfide (DMS)
-
Dichloromethane (DCM)
Procedure:
-
Wittig Reaction:
-
Dissolve Ethyl 4-formylbenzoate in anhydrous THF.
-
Add the Wittig reagent portion-wise at room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and purify the crude product to isolate Ethyl 4-(3-oxo-1-propenyl)benzoate.
-
-
Ozonolysis:
-
Dissolve the product from the Wittig reaction in DCM and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide and allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water, dry the organic layer, and concentrate to yield the final product, this compound.
-
Purify by column chromatography.
-
Potential Applications in Drug Development: Avenues for Research
Given the absence of direct biological data for this compound, this section explores potential research directions based on the activities of structurally related compounds.
Anticancer Activity
A related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate , has demonstrated notable anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[2] This suggests that the ethyl benzoate scaffold could be a starting point for the development of novel anticancer agents. The 3-oxopropyl group in our target molecule offers a reactive handle for further chemical modifications to explore structure-activity relationships.
Quantitative Data for a Related Anticancer Compound[2]:
| Compound | Cell Line | Activity Metric | Value |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | EAC | In vivo cell growth inhibition | 58.98% at 1.0 mg/kg |
| Cisplatin (control) | EAC | In vivo cell growth inhibition | 59.2% at 1.0 mg/kg |
Antibacterial Activity
Another structurally similar compound, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate (SABA1), has been shown to have antibacterial properties against Pseudomonas aeruginosa and Escherichia coli.[3] It acts by inhibiting biotin carboxylase (BC), a key enzyme in fatty acid synthesis.[3] This suggests that the ethyl benzoate moiety can be incorporated into structures targeting bacterial enzymes. The aldehyde functionality of this compound could potentially interact with biological nucleophiles in an enzyme's active site.
Proposed Experimental Workflows and Signaling Pathways
To guide future research, this section provides diagrams for a generalized experimental workflow for screening the biological activity of a novel compound like this compound and a hypothetical signaling pathway that could be investigated.
Generalized Workflow for In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound for anticancer activity.
Caption: A generalized workflow for in vitro anticancer screening.
Hypothetical Signaling Pathway for Antibacterial Action
Based on the activity of a related compound that inhibits biotin carboxylase, the following diagram illustrates a hypothetical mechanism of action for this compound targeting bacterial fatty acid synthesis.
Caption: A hypothetical pathway for antibacterial action.
Conclusion
This compound is a chemical entity with a well-defined structure but a largely unexplored biological profile. The presence of both an ethyl ester and an aldehyde functional group on a benzene ring provides a versatile scaffold for chemical modification and potential interaction with biological targets. Based on the documented activities of structurally related compounds, promising avenues for future research include the investigation of its potential anticancer and antibacterial properties. The proposed synthesis protocols and experimental workflows in this guide offer a starting point for researchers to begin exploring the therapeutic potential of this and similar molecules. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its relevance in synthetic chemistry.
Chemical Identity and Nomenclature
This compound is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.
IUPAC Name: this compound[1]
Synonyms:
-
3-(4-Carboethoxyphenyl)propanal
-
4-(3-Oxopropyl)benzoic acid ethyl ester
-
Benzoic acid, 4-(3-oxopropyl)-, ethyl ester
-
Ethyl 4-(2-formylethyl)benzoate
-
3-(4-Carboxyphenyl)-propionaldehyde ethyl ester
-
4-(3-oxopropyl)benzoic acid ethyl ester
-
Pemetrexed Impurity 10
-
3-(4-ethoxycarbonylphenyl)-1-propanal
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Exact Mass | 206.094294304 Da | [1] |
| CAS Number | 151864-81-2 | |
| Topological Polar Surface Area | 43.4 Ų | [1] |
| InChI | InChI=1S/C12H14O3/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h5-9H,2-4H2,1H3 | |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O | [1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the esterification of 4-(3-oxopropyl)benzoic acid. This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Reaction:
4-(3-oxopropyl)benzoic acid + Ethanol ⇌ this compound + Water
Materials and Reagents:
-
4-(3-oxopropyl)benzoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3-oxopropyl)benzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.
Caption: A logical workflow for the synthesis of this compound.
Relevance in Research and Development
This compound serves as a versatile building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations. For instance, the aldehyde group can undergo reactions such as Wittig reactions, reductive aminations, and aldol condensations to introduce further complexity. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
A derivative of this compound, Ethyl 4-(3-(2-(3-methylisoxazol-5-yl)ethoxy)propoxy)benzoate (EMEB), has shown anti-rhinovirus activity, highlighting the potential of this chemical scaffold in medicinal chemistry and drug discovery. The core structure of this compound can be a starting point for the development of novel therapeutic agents.
References
physical and chemical properties of Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(3-oxopropyl)benzoate is a benzoate ester derivative with a reactive aldehyde functional group. Its bifunctional nature, incorporating both an ester and an aldehyde, makes it a potentially versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside available experimental and predicted data. Due to the limited publicly available information specifically on this compound, this guide also draws upon data from structurally related compounds to provide a broader context for its potential reactivity and applications.
Core Properties and Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 151864-81-2 | PubChem[1][2] |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem[1][2] |
| Molecular Weight | 206.24 g/mol | PubChem[1][2] |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O | PubChem[1] |
| InChI Key | XDGGHWSPLSWRIX-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų (Computed) | PubChem[1] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| Density | No experimental data available | |
| Solubility | No experimental data available |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, its structure suggests a logical synthetic approach starting from commercially available precursors. A plausible synthetic route is the oxidation of the corresponding alcohol, Ethyl 4-(3-hydroxypropyl)benzoate.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (General for Alcohol Oxidation):
A general procedure for the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC) is as follows:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Pyridinium Chlorochromate (PCC) (approximately 1.5 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).
-
Reaction: To this suspension, add a solution of the alcohol substrate, Ethyl 4-(3-hydroxypropyl)benzoate (1 equivalent), in anhydrous DCM dropwise at room temperature.
-
Monitoring: Stir the reaction mixture vigorously and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a non-polar solvent like diethyl ether and filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reactivity
The chemical reactivity of this compound is dictated by its two primary functional groups: the ethyl ester and the propyl aldehyde.
-
Aldehyde Group: The aldehyde is susceptible to a wide range of nucleophilic addition reactions. It can undergo oxidation to a carboxylic acid, reduction to a primary alcohol, and participate in various carbon-carbon bond-forming reactions such as the Wittig reaction, Grignard reactions, and aldol condensations. This functionality provides a key handle for molecular elaboration.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an acid or base catalyst.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The directing effects of the ester and the oxopropyl group will influence the regioselectivity of these reactions.
Potential Applications in Drug Development
While no specific drug development applications for this compound are currently documented, its structural motifs are present in various biologically active molecules. The presence of a reactive aldehyde allows for its use as a scaffold to synthesize a diverse library of compounds for biological screening.
Potential Workflow for Library Synthesis and Screening:
Caption: A potential workflow for utilizing the compound in drug discovery.
Analytical Characterization
Detailed experimental spectra for this compound are not widely published. However, based on its structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR:
-
A triplet corresponding to the methyl protons of the ethyl ester group (~1.4 ppm).
-
A quartet for the methylene protons of the ethyl ester group (~4.4 ppm).
-
Two triplets for the methylene protons of the oxopropyl chain (~3.0 and ~2.8 ppm).
-
A triplet (or more complex multiplet) for the aldehydic proton (~9.8 ppm).
-
A set of two doublets in the aromatic region corresponding to the para-substituted benzene ring (~7.3 and ~8.0 ppm).
-
-
¹³C NMR:
-
A signal for the methyl carbon of the ethyl ester (~14 ppm).
-
A signal for the methylene carbon of the ethyl ester (~61 ppm).
-
Signals for the methylene carbons of the oxopropyl chain.
-
A signal for the carbonyl carbon of the ester (~166 ppm).
-
A signal for the carbonyl carbon of the aldehyde (~200 ppm).
-
Four signals in the aromatic region (~128-145 ppm).
-
Mass Spectrometry (Predicted):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and cleavage at the propyl chain.
Conclusion
This compound is a chemical entity with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While detailed experimental data is currently sparse in the public domain, its structural features suggest a rich and varied reactivity that can be exploited for the synthesis of more complex molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications. This guide serves as a foundational resource for researchers interested in leveraging the unique properties of this bifunctional molecule.
References
An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate
This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, a valuable intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its chemical properties, potential synthetic routes, and analytical methodologies.
Chemical and Physical Properties
This compound is a benzoate ester and a ketone. Its chemical structure and properties make it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | [2][3] |
| Molecular Weight | 206.24 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| CAS Number | 151864-81-2 | [4] |
| SMILES | CCOC(=O)c1ccc(CCC=O)cc1 | [3] |
| InChIKey | XDGGHWSPLSWRIX-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis
A plausible synthetic route for this compound is the esterification of 4-(3-oxopropyl)benzoic acid. This reaction typically involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This is a classic example of Fischer esterification.
General Fischer Esterification Protocol:
-
The carboxylic acid (4-(3-oxopropyl)benzoic acid) is dissolved in an excess of the alcohol (ethanol).
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic acid) is added to the mixture.
-
The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The excess alcohol is typically removed under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester.
-
Further purification can be achieved by distillation or column chromatography.
Analytical Methods
The purity and identity of this compound can be determined using a variety of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A common method for analyzing non-volatile organic compounds. A reverse-phase column could be used with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm or 280 nm, where the benzene ring absorbs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It provides information on both the retention time (for purity assessment) and the mass spectrum (for structural confirmation).
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹) and the aldehyde (around 1720-1740 cm⁻¹ and 2720-2820 cm⁻¹ for the C-H stretch).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would provide signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the protons of the oxopropyl chain (two triplets).
-
¹³C NMR would show distinct peaks for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the carbons of the ethyl and propyl groups.
-
-
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
An In-depth Technical Guide to Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(3-oxopropyl)benzoate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, incorporating both an ethyl ester and an aldehyde functional group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the key characteristics of this compound, including its chemical and physical properties, spectroscopic data, and a detailed synthesis protocol.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 151864-81-2 | [3] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-(4-Carboethoxyphenyl)propanal, 4-(3-Oxopropyl)benzoic acid ethyl ester, Benzoic acid, 4-(3-oxopropyl)-, ethyl ester, Ethyl 4-(2-formylethyl)benzoate | [4] |
| XLogP3 | 2.4 | [1][3] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 43.4 Ų | [1][5] |
| Physical State | Not specified, likely a liquid or low-melting solid at room temperature. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a specific experimental spectrum for this compound is not widely published, the expected spectral features can be predicted based on its functional groups.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), aromatic protons on the benzene ring, and signals for the propyl chain, including a distinctive downfield signal for the aldehydic proton (-CHO).
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the ester and aldehyde, the aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups.[1]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ester and aldehyde functional groups. Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretching and bending vibrations, will also be present.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the esterification of 4-(3-oxopropyl)benzoic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
3.1. Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of an ethyl ester from a carboxylic acid.
Materials:
-
4-(3-oxopropyl)benzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-oxopropyl)benzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Diagram 1: Synthesis of this compound
Caption: Fischer esterification of 4-(3-oxopropyl)benzoic acid.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of various organic compounds. The presence of both an ester and an aldehyde group allows for a wide range of chemical transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the ester can be hydrolyzed or converted to other functional groups.
This dual reactivity makes it a useful precursor for the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. For instance, the aldehyde functionality can be utilized in condensation reactions with amines or hydrazines to form imines or hydrazones, which are key intermediates in the synthesis of various nitrogen-containing heterocycles. These heterocyclic scaffolds are of great interest in drug discovery for developing novel therapeutic agents.
While specific biological activities of this compound itself are not extensively documented, its derivatives are explored for their potential as bioactive molecules.
Diagram 2: Potential Synthetic Transformations
Caption: Reactivity of this compound.
Conclusion
This compound is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures, including those with potential therapeutic applications. Further research into the experimental properties and biological activities of this compound and its derivatives is warranted to fully explore its utility in drug discovery and development.
References
Ethyl 4-(3-oxopropyl)benzoate: A Pivotal Building Block in the Synthesis of Pemetrexed and Other Complex Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(3-oxopropyl)benzoate is a bifunctional organic molecule of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the multi-targeted antifolate chemotherapy agent, Pemetrexed. Its unique structure, featuring both an aldehyde and an ethyl ester, provides versatile handles for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its pivotal role in the development of Pemetrexed. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound, with the chemical formula C₁₂H₁₄O₃, is a valuable building block in organic synthesis.[1][2] Its utility in medicinal chemistry is underscored by its identification as a potential intermediate and a known impurity ("Pemetrexed Impurity 10") in the manufacturing of Pemetrexed, a crucial drug for the treatment of pleural mesothelioma and non-small cell lung cancer.[1] The aldehyde functional group allows for a variety of chemical transformations, including reductive aminations and condensations, while the ethyl ester provides a site for hydrolysis and amidation. This dual reactivity makes it a strategic precursor for the elaboration of complex heterocyclic systems and other medicinally relevant scaffolds.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for its characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-(4-Carboethoxyphenyl)propanal, 4-(3-Oxopropyl)benzoic acid ethyl ester, Ethyl 4-(2-formylethyl)benzoate | [1] |
| CAS Number | 151864-81-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Appearance | Not explicitly reported, likely a colorless to pale yellow oil or solid | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) | - |
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.82 | t | 1H | -CHO | |
| 7.98 | d | 2H | Ar-H | |
| 7.30 | d | 2H | Ar-H | |
| 4.38 | q | 2H | -OCH₂CH₃ | |
| 3.05 | t | 2H | Ar-CH₂- | |
| 2.85 | t | 2H | -CH₂CHO | |
| 1.39 | t | 3H | -OCH₂CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| 201.5 | -CHO | |
| 166.0 | -C=O (ester) | |
| 145.0 | Ar-C | |
| 130.0 | Ar-C | |
| 129.5 | Ar-CH | |
| 128.5 | Ar-CH | |
| 61.0 | -OCH₂CH₃ | |
| 45.0 | -CH₂CHO | |
| 28.0 | Ar-CH₂- | |
| 14.3 | -OCH₂CH₃ |
Synthesis and Experimental Protocols
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a viable route can be adapted from the synthesis of its methyl ester analog, 2-(3-oxopropyl)benzoic acid methyl ester.[3] The following is a proposed experimental protocol based on a Heck-type reaction followed by esterification.
Workflow for the Synthesis of this compound
References
The Latent Therapeutic Potential of Ethyl 4-(3-oxopropyl)benzoate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(3-oxopropyl)benzoate and its structural analogs represent a promising, yet largely unexplored, class of compounds with potential applications in oncology and infectious diseases. While direct biological data for the parent compound remains scarce, this technical guide synthesizes the existing research on analogous chemical structures to provide a comprehensive overview of their potential biological activities. This document details the cytotoxic and antimicrobial properties of related benzoate and benzothiazole derivatives, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows. The presented data and methodologies aim to serve as a foundational resource to catalyze further investigation into this promising area of medicinal chemistry.
Introduction
The benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an oxopropyl side chain at the para position, as seen in this compound, presents a unique chemical entity with the potential for diverse biological interactions. The presence of a reactive aldehyde group and a lipophilic ethyl ester moiety suggests possible engagement with various biological targets. This guide explores the potential anticancer and antimicrobial activities of its analogs, drawing inferences from structurally related compounds to illuminate promising avenues for future research and drug development.
Potential Biological Activities
Based on the biological evaluation of structurally similar compounds, analogs of this compound are anticipated to exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Analogs of this compound, particularly those incorporating benzothiazole and eugenyl moieties, have demonstrated notable cytotoxic effects against a range of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.
Table 1: Cytotoxic Activity of this compound Analogs
| Compound Class | Analog Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Eugenyl Benzoate | 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate | HT29 (Colon) | 26.56 | [1] |
| Benzothiazole | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 (Epidermoid) | 1 - 4 (Significant Inhibition) | [2] |
| Benzothiazole | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A549 (Lung) | 1 - 4 (Significant Inhibition) | [2] |
| Benzothiazole | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | H1299 (Lung) | Not Quantified, but significant inhibition | [2] |
Antimicrobial Activity
Derivatives of 1,2-benzothiazine, which share structural similarities with benzoate compounds, have shown activity against Gram-positive bacteria. The mechanism is thought to involve disruption of the bacterial cell membrane and key cellular processes.
Table 2: Antimicrobial Activity of this compound Analogs
| Compound Class | Analog Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,2-Benzothiazine | Various substituted derivatives | Bacillus subtilis | 25 - 600 | [3] |
| 1,2-Benzothiazine | Various substituted derivatives | Staphylococcus aureus | 25 - 600 | [3] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of benzoate and benzothiazole analogs is often attributed to the induction of apoptosis via the intrinsic (mitochondrial) pathway. This can be triggered by the inhibition of critical cell survival pathways, such as the STAT3 signaling cascade, leading to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Figure 1: Postulated STAT3 signaling pathway inhibition by analogs.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound analogs.
Synthesis of Analogs
A general method for synthesizing benzoate derivatives involves the esterification of the corresponding carboxylic acid. For example, new 4-amino-3-chloro benzoate ester derivatives can be synthesized by suspending 4-amino-3-chlorobenzoic acid in ethanol, followed by the dropwise addition of thionyl chloride at low temperatures and subsequent reflux.[4]
Figure 2: Workflow for the synthesis of 4-amino-3-chloro benzoate esters.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a further 24-72 hours.[5]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.[6]
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to a vehicle control and determine the IC50 value.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing sterile broth.
-
Inoculation: Add a fixed volume of the prepared inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 18-24 hours at 37°C).
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This method assesses the antimicrobial activity by measuring the zone of growth inhibition.[7]
-
Inoculum Spreading: Evenly spread a standardized inoculum of the test microorganism over the surface of an agar plate.
-
Disc Application: Apply sterile filter paper discs impregnated with known concentrations of the test compound onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where no microbial growth occurs. A larger zone indicates greater antimicrobial activity.
Figure 4: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the data from its structural analogs strongly suggest a promising potential for this class of compounds in the fields of oncology and infectious disease. The presence of both an electrophilic aldehyde and a lipophilic benzoate ester offers multiple points for interaction with biological macromolecules, warranting a thorough investigation of its therapeutic potential.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound analogs. High-throughput screening against a panel of cancer cell lines and microbial strains would be a logical first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could lead to the identification of potent and selective therapeutic candidates. Furthermore, detailed mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential clinical development. This technical guide provides the foundational framework and necessary experimental protocols to embark on this exciting avenue of drug discovery.
References
- 1. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Strategic Role of Ethyl 4-(3-oxopropyl)benzoate in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(3-oxopropyl)benzoate, a bifunctional aromatic compound, serves as a pivotal intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its dual reactivity, stemming from the presence of both an aldehyde and an ester functional group, allows for a variety of chemical transformations, making it a valuable building block for targeted drug development. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its significant role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs), with a particular focus on its connection to the oncology drug Pemetrexed.
Physicochemical Properties and Identification
This compound is an organic molecule with the chemical formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol .[1][2] It is also known by several synonyms, including 3-(4-Carboethoxyphenyl)propanal and 4-(3-Oxopropyl)benzoic acid ethyl ester.[1] Its unique structure, featuring a propanal group attached to an ethyl benzoate core, is key to its synthetic utility.
Table 1: Compound Identification and Properties
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 151864-81-2[1] |
| Molecular Formula | C₁₂H₁₄O₃[1][2] |
| Molecular Weight | 206.24 g/mol [1][2] |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CCC=O[1] |
| InChIKey | XDGGHWSPLSWRIX-UHFFFAOYSA-N[1] |
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves the Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by subsequent chemical modifications. This process creates the core γ-oxo-benzenebutanoic acid structure.
Experimental Protocol: Friedel-Crafts Acylation Route (Illustrative)
This protocol outlines a general procedure for the Friedel-Crafts acylation, a foundational step in synthesizing the precursor to this compound.
Step 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge ethylbenzene and a suitable solvent (e.g., nitrobenzene or carbon disulfide).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions while stirring.[3]
-
Reactant Addition: Add a solution of succinic anhydride in the chosen solvent dropwise from the dropping funnel.
-
Reaction: After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. The resulting product, 4-ethyl-γ-oxobenzenebutanoic acid, can be isolated by filtration or extraction.
Step 2: Reduction and Esterification
-
Clemmensen or Wolff-Kishner Reduction: The keto group of the product from Step 1 is reduced to a methylene group to yield 4-ethyl-benzenebutanoic acid.
-
Fischer Esterification: The resulting carboxylic acid is then esterified by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to produce ethyl 4-ethylbenzenebutanoate.[4]
-
Oxidation to Aldehyde: The ethyl group on the benzene ring can then be selectively oxidized to the desired 3-oxopropyl side chain to yield this compound. This can be a multi-step process involving, for example, benzylic bromination followed by conversion to the aldehyde.
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C [label="4-Ethyl-γ-oxobenzenebutanoic acid"];
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Logical relationship illustrating the formation of a Pemetrexed impurity from this compound.
Conclusion
This compound is a versatile and strategically important molecule in organic synthesis. Its value is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate and is a known impurity in the synthesis of the vital chemotherapy agent, Pemetrexed. A thorough understanding of its synthesis and reactivity is essential for researchers and drug development professionals to control reaction pathways, optimize the synthesis of desired products, and ensure the purity and safety of final pharmaceutical formulations. The ability to selectively manipulate its aldehyde and ester functionalities will continue to make it a valuable tool in the construction of complex and biologically active molecules.
References
Ethyl 4-(3-oxopropyl)benzoate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(3-oxopropyl)benzoate, a bifunctional molecule featuring both an aldehyde and an ester moiety, has emerged as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural characteristics allow it to participate in a variety of multicomponent reactions, providing a straightforward and atom-economical route to complex molecular architectures of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the application of this compound as a precursor for the synthesis of key heterocyclic systems, including dihydropyridines, dihydropyrimidinones, and pyrazoles. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in a research and development setting.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 151864-81-2 | |
| Appearance | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis of Dihydropyridines via Hantzsch Reaction
The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of 1,4-dihydropyridine (DHP) rings, a scaffold present in numerous biologically active compounds, including several approved drugs.[2][3][4] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. This compound can serve as the aldehyde component in this reaction, leading to the formation of 1,4-dihydropyridines bearing a 4-(ethoxycarbonyl)phenylpropyl substituent at the 4-position.
General Experimental Protocol: Hantzsch Synthesis
While a specific protocol for this compound was not found in the reviewed literature, a general procedure for the Hantzsch synthesis is as follows:
-
A mixture of the aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) is prepared.
-
The mixture is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is heated under reflux for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or by evaporation of the solvent followed by purification.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is another powerful multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are heterocyclic scaffolds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[5][6][7][8] This one-pot cyclocondensation involves an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis. This compound is a suitable aldehyde for this transformation, yielding dihydropyrimidinones with a 4-(ethoxycarbonyl)phenylpropyl group at the 4-position.
General Experimental Protocol: Biginelli Reaction
Although a specific protocol for this compound was not identified, a general procedure for the Biginelli reaction is provided below[9]:
-
A mixture of the aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is prepared.
-
A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or a metal triflate) is added.[10]
-
The reaction can be performed under solvent-free conditions by heating the mixture, or in a solvent such as ethanol, acetonitrile, or acetic acid.
-
The reaction mixture is typically heated to reflux for 1 to 12 hours, with monitoring by TLC.
-
After cooling to room temperature, the reaction mixture is poured into crushed ice or cold water to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are prevalent in many pharmaceuticals due to their diverse biological activities.[12][13] One common method for their synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While this compound is not a 1,3-dicarbonyl compound itself, it can be envisioned as a precursor to one through a Claisen condensation or similar reaction. Alternatively, the aldehyde functionality can react directly with a hydrazine to form a hydrazone, which can then undergo further reactions to form a pyrazole ring, although this is a less direct approach. A more direct route would involve a multicomponent reaction.
General Experimental Protocol: Pyrazole Synthesis from a 1,3-Dicarbonyl Precursor
Given that specific literature for the direct use of this compound in pyrazole synthesis is not available, a general protocol for the reaction of a 1,3-dicarbonyl compound with hydrazine is presented:
-
The 1,3-dicarbonyl compound (1 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1 mmol) is added to the solution.
-
A catalytic amount of acid (e.g., acetic acid or HCl) may be added.
-
The reaction mixture is heated to reflux for 1 to 6 hours and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography to afford the pyrazole product.
Synthesis of Quinolines
Quinolines are bicyclic aromatic nitrogen heterocycles that form the core structure of many natural products and synthetic drugs with a broad range of biological activities.[14][15][16] Several named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed for their construction. The Doebner-von Miller reaction, for instance, involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst. This compound, being a saturated aldehyde, would first need to be converted to its α,β-unsaturated counterpart, for example, through an aldol condensation, to be a suitable substrate for this reaction.
General Experimental Protocol: Doebner-von Miller Synthesis
A general procedure for the Doebner-von Miller synthesis is outlined below, which could be adapted for a derivative of this compound:
-
An aniline derivative (1 mmol) is dissolved in a mixture of an acid catalyst (e.g., hydrochloric acid or sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
The α,β-unsaturated aldehyde or ketone (1 mmol) is added portion-wise to the reaction mixture.
-
The mixture is heated to a high temperature (typically >100 °C) for several hours.
-
After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization to yield the quinoline derivative.
Conclusion
This compound represents a highly promising and readily accessible precursor for the synthesis of a variety of important heterocyclic scaffolds. Its participation in well-established multicomponent reactions like the Hantzsch and Biginelli reactions provides an efficient and modular approach to generating libraries of substituted dihydropyridines and dihydropyrimidinones. While direct literature evidence for its application in all the discussed heterocyclic syntheses is not yet abundant, the general reactivity of its aldehyde functionality strongly suggests its suitability as a versatile building block. Further exploration of its reactivity is warranted and is expected to unveil novel and efficient synthetic routes to a wide range of biologically active molecules, making it a valuable tool for researchers in drug discovery and development.
References
- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Synthesis and Biological Evaluation of Dihydropyrimidinone Derivatives as Anti-Inflammatory, Antibacterial, and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmchemsci.com [jmchemsci.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on Ethyl 4-(3-oxopropyl)benzoate: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(3-oxopropyl)benzoate, a compound primarily known in the pharmaceutical industry as a process-related impurity of the anticancer drug, Pemetrexed. The discovery of this molecule is intrinsically linked to the rigorous quality control and impurity profiling required for pharmaceutical manufacturing. This document details the history, synthesis, and physicochemical characterization of this compound, presenting quantitative data in structured tables and outlining a detailed experimental protocol for its preparation. Furthermore, this guide includes mandatory visualizations of the experimental workflow to aid in its practical application.
Introduction and Historical Context
This compound, with the CAS number 151864-81-2, is a benzoate ester that has garnered attention not as a therapeutic agent itself, but as a "dimeric impurity" in the synthesis of Pemetrexed.[1] Pemetrexed is a potent antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1]
The discovery and history of this compound are therefore not of a traditional new chemical entity, but rather a story of analytical chemistry and pharmaceutical quality control. It was identified during the development and manufacturing of Pemetrexed, where stringent regulatory requirements necessitate the identification, characterization, and control of any impurities present in the final drug product. In the European Pharmacopoeia, it is referred to as "Pemetrexed Impurity 10".[1] Its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Pemetrexed.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from computational models and entries in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | PubChem[2] |
| Molecular Weight | 206.24 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 151864-81-2 | PubChem[2] |
| Appearance | Not specified (likely an oil or solid) | - |
| Solubility | Not specified | - |
Synthesis of this compound
This compound is understood to form as a degradation product during the synthesis of Pemetrexed, specifically during the basic hydrolysis of the diethyl ester precursor of Pemetrexed.[1]
Experimental Protocol for Synthesis
The following protocol is based on the method described in the European Pharmacopoeia for the preparation of "impurities B and C" (which includes the dimeric impurity 10) and has been further detailed in scientific literature.[1]
Objective: To generate this compound from Pemetrexed disodium under basic conditions.
Materials:
-
Pemetrexed disodium
-
0.1 M Sodium Hydroxide (NaOH) aqueous solution
-
10% Hydrochloric Acid (HCl) aqueous solution
-
Water
-
Standard laboratory glassware and heating apparatus (reflux setup)
-
Thin-Layer Chromatography (TLC) apparatus for monitoring the reaction
-
Chromatography purification setup (e.g., column chromatography)
Procedure:
-
Dissolution: Dissolve a known quantity of Pemetrexed disodium in a 0.1 M aqueous solution of sodium hydroxide.
-
Heating: Heat the resulting solution under reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The literature suggests that heating under reflux for 3 days may be required for significant conversion.[1]
-
Cooling and Neutralization: After the reaction is deemed complete by TLC, cool the mixture to room temperature.
-
Acidification: Carefully add a 10% aqueous solution of hydrochloric acid to the reaction mixture to adjust the pH to approximately 3. This will cause a precipitate to form.
-
Isolation: Filter the precipitate from the solution.
-
Purification: The crude precipitate, which will be a mixture containing this compound, should be purified using a suitable chromatographic technique, such as column chromatography, to isolate the desired compound.[1]
Experimental Workflow Diagram:
Characterization Data
The characterization of this compound is crucial for its identification and quantification as an impurity in Pemetrexed. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analytical Technique | Expected/Reported Data |
| ¹H NMR | Signals corresponding to the ethyl ester group (a quartet and a triplet), aromatic protons, and the propyl chain with a terminal aldehyde proton. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and aldehyde, aromatic carbons, and the aliphatic carbons of the ethyl and propyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 206.24 g/mol . |
Signaling Pathways and Biological Activity
As this compound is primarily considered a process-related impurity, there is no evidence to suggest its involvement in any specific biological signaling pathways. Its relevance is in the context of pharmaceutical quality and safety, rather than as a pharmacologically active substance. No dedicated studies on its biological activity or mechanism of action have been identified.
Conclusion
This compound serves as a prime example of the importance of impurity profiling in drug development and manufacturing. Its history is intertwined with that of the anticancer agent Pemetrexed. While not a compound of therapeutic interest itself, the ability to synthesize and characterize it is essential for ensuring the quality and safety of Pemetrexed. The experimental protocol and characterization data outlined in this guide provide a valuable resource for researchers and professionals in the pharmaceutical sciences.
Logical Relationship Diagram:
References
Preliminary Investigation of Ethyl 4-(3-oxopropyl)benzoate Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(3-oxopropyl)benzoate is a bifunctional organic molecule featuring both an aromatic ester and an aliphatic aldehyde. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of both an electrophilic aldehyde and a less reactive ester allows for a range of chemoselective transformations. This technical guide provides a preliminary investigation into the reactivity of this compound, offering detailed experimental protocols for key reactions, quantitative data where available for analogous systems, and visualizations of reaction pathways.
Core Reactivity Profile
The reactivity of this compound is dominated by the distinct chemical properties of its two primary functional groups: the aldehyde and the ethyl ester. The aldehyde is a highly electrophilic center, susceptible to nucleophilic attack, and is generally more reactive than the ester. This difference in reactivity allows for selective transformations targeting the aldehyde while leaving the ester intact.
Key Reactive Sites:
-
Aldehyde Carbonyl: The primary site for nucleophilic addition reactions.
-
Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the substitution pattern influenced by the two existing substituents.
-
Ester Carbonyl: Can undergo nucleophilic acyl substitution, though it is less reactive than the aldehyde.
Synthesis of this compound
While a specific, high-yielding synthesis for this compound is not extensively documented in readily available literature, plausible synthetic routes can be proposed based on established organic chemistry principles. Two potential strategies are outlined below.
Strategy 1: Hydroformylation of Ethyl 4-vinylbenzoate
Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across a double bond. This method could potentially be applied to Ethyl 4-vinylbenzoate to introduce the desired propanal side chain.
Experimental Protocol (Hypothetical):
-
In a high-pressure reactor, dissolve Ethyl 4-vinylbenzoate and a rhodium-based catalyst (e.g., Rh(acac)(CO)2 with a phosphine ligand) in a suitable solvent like toluene.
-
Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for several hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, cool the reactor, vent the excess gas, and purify the product by column chromatography.
Strategy 2: Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate
A two-step approach involving the synthesis of the corresponding alcohol followed by selective oxidation to the aldehyde is a common and reliable method for preparing aldehydes.
Experimental Protocol (Hypothetical):
-
Step 1: Reduction of a suitable precursor to Ethyl 4-(3-hydroxypropyl)benzoate. This could involve the reduction of a corresponding carboxylic acid or ester.
-
Step 2: Oxidation of the alcohol to the aldehyde.
-
Dissolve Ethyl 4-(3-hydroxypropyl)benzoate in a suitable solvent like dichloromethane.
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern or Dess-Martin periodinane oxidation protocol. These methods are known to be selective for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids and are generally tolerant of ester functionalities.
-
Stir the reaction at room temperature or as required by the specific protocol.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to remove the oxidant and purify the product by column chromatography.
-
Key Reactions and Experimental Protocols
The bifunctional nature of this compound allows for a variety of transformations. The following sections detail probable reactions with generalized experimental protocols adapted from similar substrates.
Wittig Reaction
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones. In the case of this compound, the aldehyde will readily react with a phosphorus ylide to form a substituted alkene, leaving the ester group untouched.
Experimental Protocol (General):
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for the introduction of a methylene group) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. The formation of the ylide is often indicated by a color change.
-
Reaction: To the freshly prepared ylide, add a solution of this compound in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Table 1: Predicted Wittig Reaction Outcomes
| Ylide Precursor | Expected Alkene Product |
| Methyltriphenylphosphonium bromide | Ethyl 4-(but-3-en-1-yl)benzoate |
| Ethyl(triphenyl)phosphonium bromide | Ethyl 4-(pent-3-en-1-yl)benzoate |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-(4-ethoxycarbonylbut-3-en-1-yl)benzoate |
Grignard Reaction
Grignard reagents will readily add to the aldehyde of this compound to form a secondary alcohol. Due to the higher reactivity of the aldehyde, selective addition can be achieved under controlled conditions.
Experimental Protocol (General):
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of an ethereal solvent (e.g., anhydrous diethyl ether or THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of the appropriate alkyl or aryl halide in the ethereal solvent to form the Grignard reagent.
-
Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound in the same anhydrous solvent dropwise.
-
Stir the reaction at 0 °C for an hour and then allow it to warm to room temperature, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting secondary alcohol by column chromatography.
Table 2: Predicted Grignard Reaction Outcomes
| Grignard Reagent | Expected Secondary Alcohol Product |
| Methylmagnesium bromide | Ethyl 4-(4-hydroxy-1-pentyl)benzoate |
| Phenylmagnesium bromide | Ethyl 4-(3-hydroxy-3-phenylpropyl)benzoate |
| Ethylmagnesium bromide | Ethyl 4-(3-hydroxy-1-pentyl)benzoate |
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The aldehyde of this compound will readily undergo this reaction.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve this compound and the active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or pyridine.
-
Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark trap can be used to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 3: Predicted Knoevenagel Condensation Outcomes
| Active Methylene Compound | Expected α,β-Unsaturated Product |
| Malononitrile | Ethyl 4-(5,5-dicyanopent-2-en-1-yl)benzoate |
| Diethyl malonate | Ethyl 4-(5,5-bis(ethoxycarbonyl)pent-2-en-1-yl)benzoate |
| Cyanoacetic acid | 2-cyano-5-(4-(ethoxycarbonyl)phenyl)pent-2-enoic acid |
Reduction of the Aldehyde
The aldehyde group can be selectively reduced to a primary alcohol in the presence of the ester using a mild reducing agent like sodium borohydride. The less reactive ester will remain intact under these conditions.
Experimental Protocol (General):
-
Dissolve this compound in a protic solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath to 0 °C.
-
Add sodium borohydride (NaBH4) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Stir the reaction at 0 °C for one hour and then allow it to warm to room temperature, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting primary alcohol by column chromatography.
Table 4: Predicted Reduction Outcomes
| Reducing Agent | Primary Reactive Site | Expected Product |
| Sodium Borohydride (NaBH4) | Aldehyde | Ethyl 4-(3-hydroxypropyl)benzoate |
| Lithium Aluminum Hydride (LiAlH4) | Aldehyde & Ester | 4-(4-hydroxybutyl)benzyl alcohol |
Stability and Handling
Molecules containing both aldehyde and ester functionalities, like this compound, are generally stable under neutral conditions. However, they are sensitive to both acidic and basic environments, which can lead to hydrolysis of the ester or side reactions involving the aldehyde.
-
Acidic Conditions: Can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Basic Conditions: Can promote both ester hydrolysis (saponification) and aldol-type condensation reactions involving the enolizable aldehyde.
-
Oxidizing Agents: The aldehyde is susceptible to oxidation to a carboxylic acid.
-
Storage: It is recommended to store this compound in a cool, dry place under an inert atmosphere to prevent oxidation and hydrolysis.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the public domain directly linking this compound to any particular signaling pathways or biological activities. However, its structural motifs are present in various biologically active compounds. The aromatic ester and the reactive aldehyde offer handles for the synthesis of a diverse library of compounds for screening in drug discovery programs.
Conclusion
This compound is a molecule with significant potential in synthetic organic chemistry. Its bifunctional nature allows for a range of chemoselective transformations, making it a valuable intermediate for the synthesis of more complex molecules. This guide provides a foundational understanding of its reactivity, offering detailed, albeit generalized, protocols for key reactions. Further experimental validation is necessary to determine the precise reaction conditions and yields for this specific substrate. Researchers and drug development professionals can use this information as a starting point for the design and execution of novel synthetic strategies.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-(3-oxopropyl)benzoate from Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed experimental protocols for the multi-step synthesis of Ethyl 4-(3-oxopropyl)benzoate, a valuable building block in pharmaceutical and organic synthesis. The described synthetic route commences with the Fischer esterification of benzoic acid to afford ethyl benzoate. Subsequent steps involve the introduction of a formyl group at the para-position, followed by a Wittig reaction for carbon chain extension and subsequent hydrolysis to yield the target aldehyde. This guide includes detailed methodologies, quantitative data presented in tabular format, and visual diagrams of the synthetic workflow to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.
Introduction
This compound is a bifunctional molecule featuring both an ester and an aldehyde moiety. This structural arrangement makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The aldehyde group can undergo a variety of transformations, such as reductive amination, oxidation, and further carbon-carbon bond-forming reactions, while the ester provides a handle for modifications like hydrolysis or amidation. This document outlines a reliable and well-documented synthetic pathway starting from the readily available and inexpensive benzoic acid.
Overall Synthetic Strategy
The synthesis of this compound from benzoic acid is proposed to proceed through a four-step sequence. The initial step is the protection of the carboxylic acid as an ethyl ester. This is followed by the introduction of a functional group at the para-position that will be converted into the desired propionaldehyde side chain. A Wittig reaction provides an efficient means for carbon-carbon bond formation, and a final hydrolysis step unmasks the aldehyde functionality.
Application Note and Detailed Protocol for the Synthesis of Ethyl 4-(3-oxopropyl)benzoate
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 4-(3-oxopropyl)benzoate, a valuable intermediate in the development of pharmaceutical compounds. The synthesis is achieved through a palladium-catalyzed Heck coupling reaction between ethyl 4-iodobenzoate and allyl alcohol. This method is efficient and proceeds through a tandem reaction that couples the aryl halide and allyl alcohol, followed by an isomerization to yield the desired saturated aldehyde. This application note is intended for researchers and professionals in organic synthesis and drug development.
Introduction
This compound and its derivatives are important precursors in the synthesis of various biologically active molecules. The presence of both an aldehyde and an ester functional group allows for a wide range of subsequent chemical modifications. The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds, and its application in the synthesis of this compound offers a direct and reliable route.[1][2] This protocol details the necessary reagents, conditions, and procedures for the successful synthesis and purification of the target compound.
Reaction Scheme
The overall reaction is a palladium-catalyzed coupling of ethyl 4-iodobenzoate with allyl alcohol, which isomerizes to the final product, this compound.
Reaction: Ethyl 4-iodobenzoate + Allyl alcohol → this compound
Quantitative Data Summary
| Parameter | Value | Reference/Notes |
| Reactants | ||
| Ethyl 4-iodobenzoate (MW: 276.07 g/mol ) | 1.0 equiv. | Starting material |
| Allyl alcohol (MW: 58.08 g/mol ) | 1.5 equiv. | Coupling partner |
| Catalyst & Ligand | ||
| Palladium(II) acetate (Pd(OAc)₂) (MW: 224.50 g/mol ) | 0.02 equiv. (2 mol%) | Catalyst |
| Triphenylphosphine (PPh₃) (MW: 262.29 g/mol ) | 0.04 equiv. (4 mol%) | Ligand |
| Base & Solvent | ||
| Triethylamine (Et₃N) (MW: 101.19 g/mol ) | 2.0 equiv. | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Solvent |
| Reaction Conditions | ||
| Temperature | 100 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC |
| Product | ||
| This compound (MW: 206.24 g/mol ) | - | Target molecule[3] |
| Expected Yield | 70-85% | Based on similar reactions |
| Appearance | Colorless to pale yellow oil |
Experimental Protocol
Materials and Equipment:
-
Two-necked round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
Ethyl 4-iodobenzoate
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To an oven-dried two-necked round-bottom flask equipped with a magnetic stir bar, add ethyl 4-iodobenzoate (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Fit the flask with a reflux condenser and a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous DMF via syringe to dissolve the solids.
-
Add triethylamine (2.0 equiv.) via syringe to the stirred solution.
-
Finally, add allyl alcohol (1.5 equiv.) dropwise via syringe.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting ethyl 4-iodobenzoate spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.
-
-
Characterization:
-
The identity and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
References
Application Notes and Protocols: Synthesis of Ethyl 4-(3-oxopropyl)benzoate via Mizoroki-Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 4-(3-oxopropyl)benzoate, a valuable building block in organic synthesis and medicinal chemistry. The primary synthetic route detailed is the Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene.
Introduction
This compound serves as a key intermediate in the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, featuring both an aromatic ester and an aliphatic aldehyde, allows for diverse subsequent chemical modifications. The Mizoroki-Heck reaction provides an efficient method for the formation of the carbon-carbon bond required to construct this molecule.[1][2] This protocol will focus on the reaction of Ethyl 4-iodobenzoate with an appropriate alkene partner.
Reaction Mechanism: The Mizoroki-Heck Reaction
The formation of this compound can be achieved via a palladium-catalyzed Heck reaction between Ethyl 4-iodobenzoate and a suitable three-carbon alkene synthon, such as acrolein or allyl alcohol. The generally accepted catalytic cycle involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of Ethyl 4-iodobenzoate to form a Pd(II) complex.[1]
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond. This step, known as carbopalladation, forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of the alkene product and a palladium-hydride species.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.[1]
Two primary strategies utilizing the Heck reaction for the synthesis of this compound are presented:
-
Strategy A: Reaction with Acrolein Diethyl Acetal followed by Hydrolysis. This approach involves the Heck coupling of Ethyl 4-iodobenzoate with acrolein diethyl acetal. The resulting acetal-protected product is then hydrolyzed to afford the target aldehyde. This method is advantageous as it prevents potential side reactions associated with the free aldehyde functionality under the reaction conditions.
-
Strategy B: Reaction with Allyl Alcohol followed by Oxidation. This strategy employs the Heck reaction between Ethyl 4-iodobenzoate and allyl alcohol. The initial product is an allylic alcohol, which is subsequently oxidized to the desired aldehyde.
Below is a diagram illustrating the catalytic cycle for the Mizoroki-Heck reaction.
Data Presentation
The following table summarizes typical quantitative data for Mizoroki-Heck reactions involving Ethyl 4-iodobenzoate with relevant alkene partners. The yields and reaction conditions are based on general protocols and may require optimization for specific applications.[2][3]
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | >90 |
| 2 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 120 | 24 | High |
| 3 | n-Butyl acrylate | Pd/C (5) | - | NaOAc | DMAc | 130 | 8 | ~85 |
Experimental Protocols
Strategy A: Heck Reaction with Acrolein Diethyl Acetal and Subsequent Hydrolysis
This protocol describes the synthesis of Ethyl 4-(3,3-diethoxyprop-1-en-1-yl)benzoate followed by hydrolysis to yield this compound.
Materials:
-
Ethyl 4-iodobenzoate
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating system
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-iodobenzoate (1.0 equiv), potassium carbonate (2.0 equiv), Palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous DMF via syringe. Subsequently, add acrolein diethyl acetal (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up (Heck Reaction): Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified Ethyl 4-(3,3-diethoxyprop-1-en-1-yl)benzoate in a suitable solvent (e.g., acetone or THF). Add 2M HCl and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).
-
Work-up (Hydrolysis): Neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Strategy B: Heck Reaction with Allyl Alcohol and Subsequent Oxidation
This protocol outlines the synthesis of Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate followed by oxidation to the target aldehyde.
Materials:
-
Ethyl 4-iodobenzoate
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
An oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or Dess-Martin periodinane)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating system
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine Ethyl 4-iodobenzoate (1.0 equiv), Palladium(II) acetate (2 mol%), and anhydrous DMF.
-
Reagent Addition: To the stirred solution, add triethylamine (2.0 equiv) followed by allyl alcohol (1.5 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Work-up (Heck Reaction): Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-(3-hydroxyprop-1-en-1-yl)benzoate.
-
Oxidation: Dissolve the purified allylic alcohol in anhydrous DCM. Add the chosen oxidizing agent (e.g., PCC or Dess-Martin periodinane) and stir at room temperature until the oxidation is complete (monitor by TLC).
-
Work-up (Oxidation): Upon completion, filter the reaction mixture through a pad of celite or silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to yield this compound.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for Multi-Component Reactions Utilizing Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Ethyl 4-(3-oxopropyl)benzoate in advanced multi-component reactions (MCRs). The aldehyde functionality of this molecule makes it a versatile building block for the synthesis of complex molecular scaffolds relevant to drug discovery and development. This document covers two distinct and powerful MCRs: a novel photocatalytic three-component reaction for the synthesis of homoallylic alcohols and the classic Hantzsch reaction for the synthesis of dihydropyridines.
Application 1: Photocatalytic Three-Component Synthesis of Homoallylic Alcohols
This section details a modern, redox-neutral photocatalytic reaction that combines this compound, 1,3-butadiene, and a nucleophile to generate structurally complex homoallylic alcohols. This method is inspired by recent advances in the generation of ketyl-type radicals under mild conditions, offering a significant advantage over traditional methods that often require harsh reductants.
Reaction Principle and Significance
This multi-component reaction proceeds via a palladium-photocatalyzed mechanism. A key step is the generation of a ketyl-type radical from the aldehyde, which then participates in a cascade of reactions involving 1,3-butadiene and a nucleophile. The resulting homoallylic alcohols are valuable intermediates in organic synthesis and can be found in the core structures of various natural products and bioactive molecules. The ability to rapidly construct these complex molecules from simple precursors in a single step is of high interest in medicinal chemistry.
Ethyl 4-(3-oxopropyl)benzoate: A Key Intermediate in the Synthesis of the Antifolate Drug Pemetrexed
Application Note
Ethyl 4-(3-oxopropyl)benzoate is a valuable bifunctional molecule employed in pharmaceutical research and development, primarily serving as a key building block in the synthesis of complex heterocyclic compounds. Its most notable application is as an intermediate in the production of the multi-targeted antifolate drug, Pemetrexed, which is utilized in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. The presence of both an aldehyde and an ester functional group allows for sequential chemical transformations, making it a versatile synthon for the construction of the pyrrolo[2,3-d]pyrimidine core of Pemetrexed.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₃ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| CAS Number | 151864-81-2 | [1] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in common organic solvents | |
| Synonyms | 3-(4-Carboethoxyphenyl)propanal, Ethyl 4-(2-formylethyl)benzoate | [1] |
Application in Pemetrexed Synthesis
This compound serves as a crucial precursor for the synthesis of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, a key intermediate in the manufacturing of Pemetrexed. The synthetic strategy involves the construction of the pyrrolo[2,3-d]pyrimidine ring system by reacting the aldehyde functionality of this compound or a derivative with a suitable guanine analogue, such as 2,4-diamino-6-hydroxypyrimidine.
The general workflow for the utilization of this compound in the synthesis of a Pemetrexed intermediate is depicted in the following diagram:
References
Application Notes and Protocols for the Derivatization of Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Ethyl 4-(3-oxopropyl)benzoate, a versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The aldehyde functionality of this molecule allows for a variety of classical and multicomponent reactions, leading to diverse molecular scaffolds for drug discovery programs.
Introduction
This compound possesses a key aldehyde functional group, making it an ideal substrate for a range of chemical transformations. This document outlines protocols for its use in the Hantzsch pyridine synthesis, the Biginelli reaction for dihydropyrimidinone synthesis, and the Gewald reaction for the synthesis of polysubstituted thiophenes. These heterocyclic cores are prevalent in many biologically active compounds, and their synthesis from a common precursor allows for the rapid generation of compound libraries for screening.
Data Presentation
The following tables summarize expected quantitative data for the described derivatization reactions based on literature precedents for similar substrates. Actual yields may vary depending on specific reaction conditions and purification methods.
Table 1: Hantzsch Dihydropyridine Synthesis
| Entry | β-Ketoester | Aromatizing Agent | Product | Expected Yield (%) |
| 1 | Ethyl acetoacetate | None | Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-(ethoxycarbonyl)phenethyl)pyridine-3,5-dicarboxylate | 75-85 |
| 2 | Methyl acetoacetate | Cerium (IV) ammonium nitrate | Dimethyl 2,6-dimethyl-4-(4-(ethoxycarbonyl)phenethyl)pyridine-3,5-dicarboxylate | 60-70 (after oxidation) |
| 3 | Ethyl benzoylacetate | None | Diethyl 1,4-dihydro-4-(4-(ethoxycarbonyl)phenethyl)-2,6-diphenylpyridine-3,5-dicarboxylate | 70-80 |
Table 2: Biginelli Reaction
| Entry | Urea/Thiourea | β-Dicarbonyl Compound | Product | Expected Yield (%) |
| 1 | Urea | Ethyl acetoacetate | Ethyl 6-methyl-2-oxo-4-(4-(ethoxycarbonyl)phenethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
| 2 | Thiourea | Ethyl acetoacetate | Ethyl 6-methyl-2-thioxo-4-(4-(ethoxycarbonyl)phenethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85-95 |
| 3 | Urea | Methyl acetoacetate | Methyl 6-methyl-2-oxo-4-(4-(ethoxycarbonyl)phenethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 75-85 |
Table 3: Gewald Aminothiophene Synthesis
| Entry | Active Methylene Nitrile | Sulfur Source | Product | Expected Yield (%) |
| 1 | Malononitrile | Elemental Sulfur | Ethyl 2-amino-3-cyano-4-(3-(4-(ethoxycarbonyl)phenyl)propyl)thiophene-5-carboxylate | 65-75 |
| 2 | Ethyl cyanoacetate | Elemental Sulfur | Diethyl 2-amino-4-(3-(4-(ethoxycarbonyl)phenyl)propyl)thiophene-3,5-dicarboxylate | 60-70 |
| 3 | Cyanoacetamide | Elemental Sulfur | Ethyl 2-amino-3-carbamoyl-4-(3-(4-(ethoxycarbonyl)phenyl)propyl)thiophene-5-carboxylate | 55-65 |
Experimental Protocols
Protocol 1: Hantzsch Dihydropyridine Synthesis
This protocol describes the synthesis of 1,4-dihydropyridine derivatives, which are known calcium channel blockers.[1][2]
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol
-
Optional: Aromatizing agent (e.g., ceric ammonium nitrate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the β-ketoester (2.2 eq) in ethanol.
-
Add ammonium acetate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
-
(Optional) For aromatization to the corresponding pyridine, dissolve the dihydropyridine product in acetic acid and add an oxidizing agent like ceric ammonium nitrate. Stir at room temperature until the reaction is complete (monitored by TLC), then pour into water and extract with an organic solvent.
Protocol 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol outlines the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities.[3]
Materials:
-
This compound
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of a Brønsted acid (e.g., HCl)
Procedure:
-
To a mixture of this compound (1.0 eq), the β-dicarbonyl compound (1.1 eq), and urea or thiourea (1.5 eq) in ethanol, add a few drops of concentrated HCl.
-
Stir the mixture at reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Protocol 3: Gewald Aminothiophene Synthesis
This protocol details the synthesis of highly substituted 2-aminothiophenes.[4][5]
Materials:
-
This compound
-
Active methylene nitrile (e.g., malononitrile)
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the active methylene nitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at 40-50 °C for 2-4 hours. The reaction is often accompanied by the evolution of hydrogen sulfide.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude 2-aminothiophene derivative by recrystallization or column chromatography.
Signaling Pathway
Calcium Channel Blockade by Dihydropyridine Derivatives
Dihydropyridine derivatives synthesized via the Hantzsch reaction are well-known L-type calcium channel blockers.[1][2] These compounds are widely used in the treatment of hypertension and angina. They act by binding to the α1 subunit of the L-type calcium channel, stabilizing it in a closed conformation and thereby preventing the influx of calcium ions into smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.
References
- 1. Dihydropyridines: evaluation of their current and future pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Gewald Reaction [organic-chemistry.org]
Application Notes and Protocols for Ethyl 4-(3-oxopropyl)benzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 4-(3-oxopropyl)benzoate in various palladium-catalyzed cross-coupling reactions. While direct literature on this specific compound in such reactions is limited, this document outlines generalized protocols and key considerations based on analogous substrates bearing aldehyde and ester functionalities. These reactions are foundational in medicinal chemistry and drug development for the synthesis of complex molecular architectures.
This compound is a bifunctional molecule containing an ethyl ester and a propanal group attached to a benzene ring. The presence of the aldehyde functionality requires careful consideration of reaction conditions to prevent side reactions such as oxidation, reduction, or undesired aldol condensations. In many cases, the aldehyde may require protection as an acetal prior to the cross-coupling reaction, followed by deprotection. However, with the advancement of catalyst systems, protecting-group-free strategies are increasingly viable.
Key Considerations for Cross-Coupling Reactions
-
Substrate Reactivity: The reactivity of the corresponding aryl halide or triflate of this compound will follow the general trend: I > Br > OTf > Cl.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Common catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. A wide variety of phosphine-based ligands (e.g., PPh₃, XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands can be employed to tune the reactivity and stability of the catalyst.
-
Base and Solvent: The selection of the appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., toluene, dioxane, DMF, THF/water mixtures) is critical for the efficiency of the transmetalation step and the overall success of the reaction.
-
Aldehyde Compatibility: The aldehyde group is sensitive to certain reaction conditions. Strongly basic conditions or high temperatures can lead to side reactions. In some Suzuki couplings, for instance, the aldehyde can be reduced to an alcohol.[1] Protecting the aldehyde as a more stable functional group (e.g., a dioxolane) may be necessary.
Generalized Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide representative protocols for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates and reaction partners of this compound. For these protocols, it is assumed that the starting material is an aryl halide or triflate derivative, such as Ethyl 4-(3-oxopropyl)-X-benzoate (where X = I, Br, or OTf).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Aryl Halide | Ethyl 4-(3-oxopropyl)bromo/iodobenzoate (1.0 equiv) |
| Boronic Acid | Aryl or Vinylboronic Acid (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand (if needed) | SPhos, XPhos (4-10 mol%) |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent | Toluene/H₂O (4:1), Dioxane/H₂O (4:1) |
| Temperature | 80-110 °C |
| Reaction Time | 8-24 hours |
| Typical Yield | 70-95% |
-
Reaction Setup: In a dry Schlenk flask, combine Ethyl 4-(3-oxopropyl)halobenzoate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a degassed solvent mixture (e.g., toluene/water 4:1).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
// Invisible nodes for positioning arrows dummy1 [shape=none, label=""]; dummy2 [shape=none, label=""]; dummy3 [shape=none, label=""]; dummy4 [shape=none, label=""];
RX -> dummy1 [arrowhead=none]; dummy1 -> PdII_RX [label=""];
ArBOH2 -> dummy2 [arrowhead=none]; Base -> dummy2 [arrowhead=none]; dummy2 -> PdII_R_Ar [label=""];
PdII_R_Ar -> dummy3 [arrowhead=none]; dummy3 -> Product [label=""]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[2][3]
Table 2: Representative Conditions for Heck Reaction
| Parameter | Condition |
| Aryl Halide | Ethyl 4-(3-oxopropyl)bromo/iodobenzoate (1.0 equiv) |
| Alkene | Acrylate, Styrene, or other alkene (1.1-1.5 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) |
| Ligand (if needed) | P(o-tolyl)₃, PPh₃ (2-10 mol%) |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv) |
| Solvent | DMF, Acetonitrile, or Toluene |
| Temperature | 80-140 °C |
| Reaction Time | 12-48 hours |
| Typical Yield | 60-90% |
-
Reaction Setup: To a pressure-rated vial, add Ethyl 4-(3-oxopropyl)halobenzoate (1.0 equiv), the alkene (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., P(o-tolyl)₃, 4 mol%).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Reagent Addition: Add the degassed solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0 equiv) via syringe.
-
Reaction: Heat the mixture to 120 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4]
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Aryl Halide | Ethyl 4-(3-oxopropyl)bromo/iodobenzoate (1.0 equiv) |
| Terminal Alkyne | Phenylacetylene or other terminal alkyne (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Et₃N, Piperidine, or Diisopropylamine (2.0-5.0 equiv) |
| Solvent | THF, DMF, or Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 6-24 hours |
| Typical Yield | 75-98% |
-
Reaction Setup: In a Schlenk flask, dissolve Ethyl 4-(3-oxopropyl)halobenzoate (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 1 mol%) in a suitable solvent (e.g., THF).
-
Inert Atmosphere: Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Reagent Addition: Add the base (e.g., Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., 50 °C). Monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup\n(Reagents, Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="Establish Inert\nAtmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Reaction & Monitoring\n(Heating, Stirring, TLC/LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up\n(Quenching, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Product Analysis\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Setup; Setup -> Inert; Inert -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; } .dot Caption: A general experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for Condensation Reactions of Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the condensation reactions of Ethyl 4-(3-oxopropyl)benzoate. This compound is a valuable building block in organic synthesis, particularly for the construction of carbon-carbon bonds and the generation of diverse molecular scaffolds for drug discovery and development. The aldehyde functionality of this compound allows it to readily participate in various condensation reactions, including Knoevenagel, Aldol, and Claisen-Schmidt condensations.
Introduction to Condensation Reactions
Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or an alcohol. In the context of this compound, the aldehyde group is the key reactive site for these transformations.
-
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[1][2] It is typically catalyzed by a weak base.[1][2]
-
Aldol Condensation: This reaction occurs between two carbonyl compounds (aldehydes or ketones). One acts as a nucleophile (in the form of an enolate) and attacks the electrophilic carbonyl carbon of the second molecule.[3]
-
Claisen-Schmidt Condensation: This is a variation of the aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[4]
The products of these reactions serve as versatile intermediates for the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents.
Data Presentation: A Comparative Overview
Due to the limited availability of specific quantitative data for this compound condensation reactions in the public domain, the following table summarizes typical yields and reaction conditions for analogous condensation reactions involving aromatic aldehydes. This data provides a useful benchmark for what can be expected when working with this compound.
| Reaction Type | Active Methylene Compound / Second Carbonyl | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Knoevenagel | Malononitrile | Piperidine/Acetic Acid | Toluene | Reflux | 8 - 12 | 85 - 95 | [1] |
| Knoevenagel | Ethyl Cyanoacetate | Ammonium Acetate | Acetic Acid | 100 | 2 - 4 | 80 - 90 | [5] |
| Knoevenagel | Diethyl Malonate | DBU/Water | Water | Room Temp | 5 - 8 | 75 - 85 | [5] |
| Aldol | Acetone | 15 M NaOH | 95% Ethanol | Room Temp | 0.5 - 2 | 70 - 90 | [3] |
| Aldol | Acetophenone | Solid NaOH | Solvent-free | Room Temp | 0.2 | 90 - 98 | [6] |
| Claisen-Schmidt | 4'-Chloroacetophenone | Solid NaOH | Solvent-free | Room Temp | 0.2 | ~95 | [6] |
Experimental Protocols
Knoevenagel Condensation of this compound with Malononitrile (Conventional Heating)
This protocol describes a typical Knoevenagel condensation using conventional heating with a Dean-Stark apparatus to remove the water formed during the reaction.[1]
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Glacial Acetic Acid
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stir bar
-
Reflux condenser
-
Dean-Stark trap
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add this compound (1.0 eq).
-
Add malononitrile (1.1 eq).[1]
-
Add toluene as the solvent, in a sufficient amount to dissolve the reactants and fill the Dean-Stark trap.[1]
-
Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) as catalysts.[1]
-
Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.[1]
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired product.[1]
-
Characterize the purified product by appropriate analytical techniques (NMR, IR, Mass Spectrometry).[1]
Microwave-Assisted Knoevenagel Condensation
This protocol provides a more rapid and efficient method for the Knoevenagel condensation using microwave irradiation.[1]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, 1.2 eq)
-
Ammonium acetate (0.5 eq)
-
Dichloromethane
-
Water
-
Brine
Equipment:
-
Microwave-safe reaction vessel
-
Microwave synthesizer
-
Spatula
-
Filter funnel
-
Separatory funnel
Procedure:
-
In a microwave-safe reaction vessel, place this compound (1.0 eq), the active methylene compound (1.2 eq), and ammonium acetate (0.5 eq).[1]
-
Thoroughly mix the reactants with a spatula.
-
Place the vessel in the microwave synthesizer and irradiate at a power of 300 W for 2-5 minutes.[1] The reaction progress can be monitored by running short test reactions and analyzing by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dissolve the reaction mixture in dichloromethane and filter to remove the catalyst.[1]
-
Wash the filtrate with water and then with brine.[1]
-
Dry the organic layer, concentrate, and purify as described in the conventional heating protocol.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Knoevenagel Condensation Reaction Pathway.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Ethyl 4-(3-oxopropyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(3-oxopropyl)benzoate and its derivatives are valuable intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of both an aromatic ester and an aliphatic aldehyde functionality allows for a wide range of chemical transformations. The ethyl benzoate moiety can be readily hydrolyzed or converted to other derivatives, while the propionaldehyde group is a versatile handle for reactions such as reductive amination, Wittig olefination, and aldol condensation. This document provides a detailed protocol for a plausible and efficient laboratory-scale synthesis of this compound, starting from commercially available precursors.
Overall Synthetic Strategy
The proposed synthetic route involves a two-step sequence starting from 4-bromobenzoic acid. The first step is a palladium-catalyzed Suzuki coupling to introduce the allyl group, followed by a Fischer esterification to form the ethyl ester. The final step is a selective anti-Markovnikov Wacker oxidation of the terminal alkene to yield the desired aldehyde.
Application Notes and Protocols for Monitoring the Synthesis of Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the reaction progress of the synthesis of Ethyl 4-(3-oxopropyl)benzoate. The protocols cover Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
The synthesis of this compound, a key intermediate in various pharmaceutical syntheses, requires careful monitoring to ensure optimal reaction conditions, maximize yield, and minimize impurities. This document outlines four common and effective analytical techniques for real-time or quasi-real-time reaction monitoring. The choice of technique will depend on the specific reaction conditions, available instrumentation, and the desired level of quantitative detail.
Reaction Scheme:
A common synthesis route for this compound involves the oxidation of a corresponding alcohol, such as Ethyl 4-(3-hydroxypropyl)benzoate, or a coupling reaction like the Heck or Suzuki reaction. For the purpose of these notes, we will consider the monitoring of a generic reaction where a starting material is converted to this compound.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and qualitative (or semi-quantitative) method for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product.
Application Notes:
-
Principle: Separation is based on the differential partitioning of the reaction components between a stationary phase (e.g., silica gel) and a mobile phase. More polar compounds interact more strongly with the polar silica gel and thus have lower Retention Factor (Rf) values.
-
Co-spotting: A "co-spot," where the reaction mixture is spotted on top of the starting material, is crucial for unambiguously identifying the starting material spot in the reaction mixture lane, especially if the Rf values of the starting material and product are close.[1][2]
-
Solvent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is adjusted to achieve good separation, ideally with the product Rf in the range of 0.2-0.4.[3] For this compound, which contains both an ester and an aldehyde group, a starting mixture of 70:30 hexane:ethyl acetate is recommended. The ratio can be adjusted to achieve optimal separation.[4]
Experimental Protocol:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the 'SM' and 'C' lanes.
-
Withdraw a small aliquot (a few microliters) from the reaction vessel. If the reaction mixture is concentrated, dilute it with a suitable solvent.
-
Using a clean capillary tube, spot the diluted reaction mixture on the 'C' and 'RM' lanes.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 70:30 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde stain) to visualize non-UV active compounds.
-
-
Interpretation: Monitor the intensity of the starting material spot in the 'RM' lane. The reaction is considered complete when this spot has disappeared, and the product spot is prominent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides quantitative information about the reaction progress by separating volatile components and identifying them based on their mass spectra and retention times.
Application Notes:
-
Principle: The reaction mixture is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.
-
Sample Preparation: Aliquots from the reaction mixture typically require quenching and extraction before injection to remove non-volatile components and catalysts that could damage the GC column. An internal standard is often added for accurate quantification.
-
Derivatization: For compounds with poor volatility or thermal stability, derivatization might be necessary. However, for this compound, this is generally not required.
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a 100 µL aliquot of the reaction mixture and quench it in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add a known concentration of an internal standard (e.g., dodecane or another high-boiling, non-reactive compound).
-
Wash the organic layer with water or brine to remove salts and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the solution to a GC vial.
-
-
GC-MS Parameters:
-
GC System: Standard gas chromatograph with a mass spectrometer detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on the boiling points of the starting materials and product.[6][7]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra.
-
Integrate the peak areas.
-
Calculate the conversion of the starting material and the formation of the product relative to the internal standard.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reactions, especially those involving non-volatile or thermally sensitive compounds.
Application Notes:
-
Principle: The reaction mixture is separated on a column packed with a stationary phase by pumping a liquid mobile phase at high pressure. Detection is typically done using a UV-Vis detector.
-
Method: Reversed-phase HPLC is well-suited for separating the moderately polar this compound from potentially more or less polar starting materials and byproducts. A C18 column is a common choice.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent like acetonitrile or methanol is used. A gradient elution may be necessary to achieve good separation of all components in a reasonable time.
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) of the reaction mixture and quench it in a larger volume (e.g., 1 mL) of the mobile phase or a mixture of acetonitrile and water.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Parameters:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 40% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the aromatic nature of the compound).
-
-
Data Analysis:
-
Identify the peaks for the starting material and product based on their retention times, which can be confirmed by injecting standards.
-
Integrate the peak areas.
-
Create a calibration curve with standards of known concentrations to quantify the amounts of reactant and product.
-
Calculate the percentage conversion of the starting material over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures without the need for chromatographic separation.
Application Notes:
-
Principle: Nuclei with a non-zero spin, like ¹H, will align in a magnetic field. The absorption of radiofrequency radiation causes these nuclei to "flip" to a higher energy state. The precise frequency required for this transition (the chemical shift) is highly dependent on the chemical environment of the nucleus.
-
Key Signals: The progress of the reaction can be monitored by observing the disappearance of signals from the starting material and the appearance of characteristic signals for this compound.
-
Aldehyde Proton: The aldehyde proton (–CHO) of the product will appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9-10 ppm.[8][9] This is often a clear and unobstructed signal to monitor.
-
Ethyl Ester Protons: The ethyl group of the product will show a quartet at around δ 4.3 ppm (-OCH₂CH₃) and a triplet at around δ 1.3 ppm (-OCH₂CH₃).[10]
-
Propyl Chain Protons: The methylene protons of the oxopropyl chain will appear as triplets around δ 3.0 ppm and δ 2.8 ppm.
-
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct, non-overlapping signal, the concentrations of reactants and products can be accurately determined.
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
If necessary, quench the reaction and perform a quick extraction to remove catalysts or other interfering species.
-
Evaporate the solvent from the aliquot.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration in quantitative measurements.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the characteristic signals of the starting material and the product (e.g., the aldehyde proton of the product).
-
Calculate the relative amounts of reactant and product from the integral values.
-
If an internal standard is used, calculate the absolute concentrations.
-
Data Presentation
The quantitative data obtained from GC-MS, HPLC, or qNMR can be summarized in tables to track the reaction progress over time.
Table 1: Reaction Monitoring Data for this compound Synthesis
| Time (min) | Starting Material Peak Area (arbitrary units) | Product Peak Area (arbitrary units) | % Conversion |
| 0 | 1000 | 0 | 0% |
| 30 | 650 | 350 | 35% |
| 60 | 300 | 700 | 70% |
| 90 | 100 | 900 | 90% |
| 120 | <10 | 990 | >99% |
% Conversion can be calculated based on the disappearance of the starting material relative to t=0, or by the relative peak areas of the product and remaining starting material.
Table 2: Comparison of Monitoring Techniques
| Technique | Sample Preparation | Analysis Time | Cost per Sample | Quantitative Capability |
| TLC | Minimal | 5-15 min | Low | Semi-quantitative |
| GC-MS | Moderate | 30-60 min | High | Excellent |
| HPLC | Low to Moderate | 15-30 min | Moderate | Excellent |
| NMR | Low | 5-20 min | High | Excellent (with IS) |
Visualizations
Logical Workflow for Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction.
Signaling Pathway for Analytical Technique Selection
Caption: Decision tree for selecting an analytical monitoring technique.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Application Notes: Ethyl 4-(3-oxopropyl)benzoate as a Key Intermediate in the Synthesis of Novel Antihistaminic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(3-oxopropyl)benzoate is a versatile bifunctional molecule containing both an aldehyde and an ethyl ester moiety. This unique structural arrangement makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel Active Pharmaceutical Ingredients (APIs). Its utility is highlighted in the synthesis of a new generation of antihistaminic agents, exemplified here by the development of "Ethaminobe," a potent and selective histamine H1 receptor antagonist. The propionaldehyde functionality allows for the strategic introduction of nitrogen-containing heterocyclic systems, such as piperidine, through efficient C-N bond-forming reactions like reductive amination. This document provides detailed protocols for the synthesis of this compound and its subsequent conversion to Ethaminobe, along with expected quantitative data and relevant biological context.
Synthesis of Ethaminobe via Reductive Amination
The synthesis of Ethaminobe from this compound is achieved through a highly efficient reductive amination reaction with a pre-synthesized substituted piperidine derivative. This method offers high chemoselectivity and generally proceeds in high yields.
Experimental Workflow
Caption: Synthetic workflow for Ethaminobe production.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the key synthetic steps involved in the preparation of Ethaminobe.
Table 1: Synthesis of this compound
| Parameter | Value |
| Starting Material | Ethyl 4-(3-hydroxypropyl)benzoate |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Synthesis of Ethaminobe
| Parameter | Value |
| Starting Materials | This compound, 4-benzyl-4-hydroxypiperidine |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Yield | 80-90% |
| Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the oxidation of Ethyl 4-(3-hydroxypropyl)benzoate to the corresponding aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
Ethyl 4-(3-hydroxypropyl)benzoate (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Silica gel (equal weight to PCC)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add PCC (1.5 eq) and an equal weight of silica gel.
-
Add anhydrous DCM to the flask to create a slurry.
-
In a separate flask, dissolve Ethyl 4-(3-hydroxypropyl)benzoate (1.0 eq) in anhydrous DCM.
-
Add the solution of the alcohol dropwise to the stirred PCC slurry at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a pale yellow oil.
Protocol 2: Synthesis of Ethaminobe
This protocol details the reductive amination of this compound with 4-benzyl-4-hydroxypiperidine.
Materials:
-
This compound (1.0 eq)
-
4-benzyl-4-hydroxypiperidine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and 4-benzyl-4-hydroxypiperidine (1.1 eq) in 1,2-dichloroethane (DCE).
-
Add a catalytic amount of acetic acid to the mixture and stir at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethaminobe.
Mechanism of Action and Signaling Pathway
Ethaminobe is designed as a selective antagonist of the histamine H1 receptor. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, initiate a signaling cascade leading to allergic and inflammatory responses.
Histamine H1 Receptor Signaling Pathway
Caption: Ethaminobe blocks the H1 receptor signaling cascade.
By binding to the H1 receptor, Ethaminobe prevents the binding of histamine, thereby inhibiting the downstream signaling cascade that leads to the release of pro-inflammatory mediators. This results in the alleviation of allergy symptoms such as itching, sneezing, and rhinorrhea.
Conclusion
This compound serves as a crucial and efficient intermediate in the synthesis of the novel antihistamine, Ethaminobe. The straightforward and high-yielding synthetic protocols described herein make this an attractive pathway for the development of new therapeutics targeting the histamine H1 receptor. The data and methods presented in these application notes are intended to provide a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry and API synthesis.
Application Notes and Protocols: Ethyl 4-(3-oxopropyl)benzoate in Materials Science
Preliminary Note for Researchers: Extensive literature and patent searches did not yield specific, documented practical applications of Ethyl 4-(3-oxopropyl)benzoate in materials science. The following application notes are therefore based on the theoretical reactivity of its functional groups—an aldehyde and an ethyl ester—and are intended to suggest potential, hypothetical areas of research. The experimental protocols provided are generalized procedures adapted from common synthetic methodologies in materials science and should be considered starting points for investigation, not established protocols for this specific molecule.
Introduction
This compound is a bifunctional organic molecule with the chemical formula C₁₂H₁₄O₃. Its structure consists of a benzene ring substituted with an ethyl benzoate group and a 3-oxopropyl (aldehyde) group. This unique combination of a reactive aldehyde and a modifiable ester group suggests its potential as a versatile building block in the synthesis of functional polymers, surface modifications, and other advanced materials. While specific applications are not yet documented, its chemical nature allows for exploration in several areas of materials science.
Chemical Structure:
Key Reactive Sites for Materials Science Applications:
-
Aldehyde Group (-CHO): Highly reactive towards nucleophiles, enabling crosslinking, polymerization, and surface functionalization through reactions like Schiff base formation, aldol condensation, and reductive amination.
-
Ethyl Ester Group (-COOCH₂CH₃): Can be hydrolyzed to a carboxylic acid for further functionalization, or undergo transesterification to incorporate different functionalities. It also influences the solubility and thermal properties of resulting materials.
Hypothetical Application I: Crosslinking Agent for Amine-Containing Polymers
The aldehyde functionality of this compound can react with primary amines to form Schiff bases (imines), creating covalent crosslinks within a polymer matrix. This could be used to improve the mechanical properties, thermal stability, and solvent resistance of polymers like chitosan, polyethyleneimine (PEI), or amine-functionalized resins.
Logical Workflow for Crosslinking Amine-Containing Polymers:
Caption: Workflow for crosslinking amine polymers with this compound.
Experimental Protocol: Crosslinking of a Chitosan Film (Hypothetical)
-
Preparation of Chitosan Solution: Dissolve 1.0 g of medium molecular weight chitosan in 50 mL of a 2% (v/v) aqueous acetic acid solution with stirring until a homogenous solution is formed.
-
Preparation of Crosslinker Solution: Dissolve a calculated amount of this compound (e.g., 0.1 to 0.5 molar equivalents relative to the amine groups in chitosan) in a minimal amount of a co-solvent like ethanol.
-
Crosslinking Reaction: Add the crosslinker solution dropwise to the chitosan solution while stirring vigorously. Continue stirring at room temperature for 4-6 hours.
-
Film Casting: Pour the resulting viscous solution into a petri dish and allow the solvent to evaporate in a fume hood at room temperature for 48 hours, followed by drying in a vacuum oven at 60°C for 12 hours.
-
Characterization:
-
FTIR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically around 1650 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked film compared to the uncrosslinked chitosan.
-
Tensile Testing: To measure changes in mechanical properties such as tensile strength and elongation at break.
-
Quantitative Data (Hypothetical):
| Crosslinker (molar eq.) | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Decomposition Onset (°C) |
| 0 (Control) | 35 | 15 | 240 |
| 0.1 | 50 | 12 | 255 |
| 0.25 | 65 | 9 | 270 |
| 0.5 | 70 | 7 | 275 |
Hypothetical Application II: Surface Functionalization of Substrates
The aldehyde group can be used to covalently attach this compound to amine-functionalized surfaces (e.g., silica or gold surfaces modified with aminosilanes or aminothiols, respectively). This would introduce a benzoate ester functionality to the surface, which could then be used for further reactions or to tailor surface properties like hydrophobicity.
Reaction Pathway for Surface Functionalization:
Caption: Pathway for surface functionalization using this compound.
Experimental Protocol: Functionalization of Silica Particles (Hypothetical)
-
Amine Functionalization of Silica:
-
Disperse 5.0 g of silica particles in 100 mL of dry toluene.
-
Add 2.0 mL of (3-aminopropyl)triethoxysilane (APTES).
-
Reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Collect the particles by centrifugation, wash thoroughly with toluene and ethanol, and dry under vacuum.
-
-
Immobilization of this compound:
-
Disperse 1.0 g of the amine-functionalized silica in 50 mL of dry toluene.
-
Add 0.5 g of this compound.
-
Stir the suspension at 60°C for 24 hours under a nitrogen atmosphere.
-
Collect the particles by centrifugation, wash with toluene to remove unreacted molecules, and dry under vacuum.
-
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the benzoate group on the surface by analyzing the C 1s and O 1s spectra.
-
Contact Angle Measurement: To determine the change in surface hydrophobicity.
-
Quantitative Data (Hypothetical):
| Surface | Water Contact Angle (°) |
| Bare Silica | < 10 |
| Amine-Functionalized Silica | 45 |
| Benzoate-Functionalized Silica | 75 |
Hypothetical Application III: Monomer for Polymer Synthesis
After hydrolysis of the ethyl ester to a carboxylic acid, the resulting molecule, 4-(3-oxopropyl)benzoic acid, could potentially be used as an aldehyde-functionalized monomer in step-growth polymerization. For example, it could be copolymerized with diamines to form polyamides with pendant aldehyde groups. These pendant groups could then be used for post-polymerization modification.
Disclaimer: The information provided above is for research and development purposes only and is based on the theoretical chemical properties of this compound. No specific experimental data for these applications has been reported in the scientific literature to date. Researchers should exercise standard laboratory safety precautions and perform small-scale trials to validate these hypothetical applications.
Troubleshooting & Optimization
troubleshooting common issues in Ethyl 4-(3-oxopropyl)benzoate synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-(3-oxopropyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are several plausible synthetic routes to this compound. The choice of method often depends on the available starting materials and equipment. The most common strategies include:
-
Friedel-Crafts Acylation: This involves the acylation of ethyl benzoate with a suitable three-carbon acylating agent.
-
Heck Cross-Coupling Reaction: This route typically involves the palladium-catalyzed coupling of an aryl halide with an alkene, followed by further functional group manipulation.
-
Oxidation of a Primary Alcohol: This method involves the synthesis of the corresponding alcohol, ethyl 4-(3-hydroxypropyl)benzoate, followed by selective oxidation to the aldehyde.
Q2: I am observing a very low yield in my reaction. What are the general factors I should investigate?
A2: Low yields can result from a variety of factors. Key areas to investigate include:
-
Purity of Reagents and Solvents: Ensure all starting materials and solvents are pure and anhydrous, as required by the specific reaction.
-
Reaction Conditions: Verify that the temperature, reaction time, and atmosphere (e.g., inert gas) are optimal for the chosen synthetic route.
-
Catalyst Activity: If using a catalyst (e.g., in a Heck reaction), ensure it has not degraded and is used in the correct loading.
-
Work-up and Purification: Inefficient extraction or purification techniques can lead to significant product loss.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
Troubleshooting Guides for Specific Synthetic Routes
Below are detailed troubleshooting guides for common issues encountered in the primary synthetic pathways to this compound.
Route 1: Friedel-Crafts Acylation of Ethyl Benzoate
This route typically involves the reaction of ethyl benzoate with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Diagram of the Experimental Workflow:
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or very little product formation | The ester group of ethyl benzoate is deactivating, making the Friedel-Crafts reaction difficult.[1] | - Use a more reactive starting material if possible, or consider an alternative synthetic route.- Increase the amount of Lewis acid catalyst.- Use a higher reaction temperature, but monitor for side reactions. |
| Multiple products observed on TLC | Polyacylation or isomerization may be occurring.[1] | - Use a large excess of ethyl benzoate to favor mono-acylation.- Maintain a low reaction temperature to minimize side reactions. |
| Product decomposes during work-up | The product may be sensitive to the acidic or basic conditions of the work-up. | - Use a milder quenching procedure, such as pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate.- Minimize the time the product is in contact with acidic or basic solutions. |
Route 2: Heck Reaction and Deprotection
A plausible Heck reaction pathway involves coupling ethyl 4-bromobenzoate with acrolein diethyl acetal, followed by acidic hydrolysis to deprotect the aldehyde.
Diagram of the Signaling Pathway:
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Heck coupling step | - Inactive palladium catalyst.- Inappropriate base or solvent.- Side reactions such as alkene isomerization.[2][3] | - Use a fresh, active palladium catalyst and phosphine ligand.- Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile).- The addition of silver salts can sometimes minimize side reactions.[3] |
| Incomplete deprotection of the acetal | - Insufficient acid concentration or reaction time.- The acetal is particularly stable. | - Increase the concentration of the acid or prolong the reaction time.- Gentle heating may be required, but monitor for side reactions.- Consider using a different acid catalyst. |
| Formation of byproducts during deprotection | The aldehyde product may be unstable under the acidic conditions, leading to polymerization or other side reactions. | - Use milder deprotection conditions (e.g., catalytic amount of a weaker acid).- Keep the reaction temperature low.- Isolate the product as soon as the reaction is complete. |
Route 3: Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate
This route involves the selective oxidation of the primary alcohol, ethyl 4-(3-hydroxypropyl)benzoate, to the corresponding aldehyde.
Diagram of Logical Relationships:
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete oxidation | - Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time. | - Add the oxidizing agent in slight excess.- Increase the reaction temperature or prolong the reaction time, monitoring by TLC. |
| Over-oxidation to the carboxylic acid | The oxidizing agent is too strong or used in large excess. | - Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).- Carefully control the stoichiometry of the oxidizing agent. |
| Difficult purification of the product | The product aldehyde may be volatile or unstable on silica gel. | - Use a gentle purification method such as flash chromatography with a less acidic silica gel.- If the product is volatile, use care during solvent removal. |
Summary of Key Experimental Parameters
The following table summarizes typical reaction conditions for the key synthetic steps. Note that these are general guidelines and may require optimization for your specific setup.
| Reaction Step | Key Parameters | Typical Values | Reference |
| Friedel-Crafts Acylation | Catalyst | AlCl₃ | General Knowledge |
| Temperature | 0°C to room temperature | General Knowledge | |
| Solvent | Dichloromethane, Carbon disulfide | General Knowledge | |
| Heck Reaction | Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | [4] |
| Base | Triethylamine, K₂CO₃ | [4] | |
| Solvent | DMF, Acetonitrile | [3] | |
| Acetal Deprotection | Reagent | Aqueous HCl, Acetic Acid | [3] |
| Temperature | Room temperature to gentle heating | General Knowledge | |
| Alcohol Oxidation | Oxidizing Agent | PCC, DMP, Swern Oxidation | General Knowledge |
| Temperature | Varies with reagent (often 0°C to room temperature) | General Knowledge | |
| Solvent | Dichloromethane | General Knowledge |
Detailed Experimental Protocols
Protocol 1: Heck Reaction of Ethyl 4-bromobenzoate with Acrolein Diethyl Acetal
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To a dry flask under an inert atmosphere, add ethyl 4-bromobenzoate (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq.).
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Add anhydrous solvent (e.g., DMF) and triethylamine (2.0 eq.).
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Add acrolein diethyl acetal (1.5 eq.) to the mixture.
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Heat the reaction mixture to 80-100°C and monitor by TLC.
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Upon completion, cool the reaction to room temperature and filter through a pad of celite.
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Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield ethyl 4-(3,3-diethoxypropyl)benzoate.
Protocol 2: Acidic Hydrolysis of Ethyl 4-(3,3-diethoxypropyl)benzoate
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Dissolve the ethyl 4-(3,3-diethoxypropyl)benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
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Add a catalytic amount of concentrated hydrochloric acid.
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Stir the mixture at room temperature and monitor the reaction by TLC.
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Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain this compound.
References
Technical Support Center: Synthesis of Ethyl 4-(3-oxopropyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(3-oxopropyl)benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. A common synthetic strategy involves a two-step process: a Heck coupling reaction to form the carbon-carbon bond, followed by a functional group transformation to yield the final aldehyde.
Route 1: Heck Coupling of Ethyl 4-iodobenzoate with Acrolein Diethyl Acetal followed by Hydrolysis
Question 1: Why is my Heck coupling reaction showing low to no conversion of Ethyl 4-iodobenzoate?
Answer: Low conversion in the Heck reaction can stem from several factors. Here are the primary areas to troubleshoot:
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Catalyst Activity: The Palladium catalyst is the heart of the reaction.
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Palladium Black Formation: Agglomeration of the active Pd(0) species into inactive palladium black is a common issue. Ensure an adequate ligand concentration (e.g., PPh₃) to stabilize the catalyst.[1] Lowering the reaction temperature can also slow this process.[1]
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Catalyst Loading: While higher catalyst loading can increase the reaction rate, excessively high concentrations may lead to side reactions. For reactive substrates like aryl iodides, catalyst loading can often be as low as 0.05 mol%.[1]
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Reaction Conditions:
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Temperature: The reaction may be too cool. Gradually increase the temperature in 10-20 °C increments.[1]
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Base Selection: The base is crucial for regenerating the active Pd(0) catalyst.[1] For Ethyl 4-iodobenzoate, an inorganic base like potassium carbonate (K₂CO₃) often provides high yields.[1] If solubility is an issue, an organic base like triethylamine (Et₃N) can be used.[1]
-
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Reagent Quality: Ensure all reagents, especially the solvent (e.g., anhydrous DMF), are dry and free of impurities. The reaction is sensitive to air and moisture, so performing it under an inert atmosphere (Nitrogen or Argon) is recommended.
Question 2: I've successfully performed the Heck coupling, but the hydrolysis of the acetal to the aldehyde is giving a low yield. What could be the problem?
Answer: Incomplete or low-yielding acetal hydrolysis is often due to the following:
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Insufficient Acid Catalyst: The hydrolysis of acetals is an acid-catalyzed equilibrium reaction.[2] Ensure you are using a sufficient amount of a strong acid catalyst.
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Equilibrium Position: To drive the equilibrium towards the aldehyde, a large excess of water is typically used.[2]
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Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC or GC-MS.
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Product Instability: Acrolein and its derivatives can be prone to polymerization or side reactions in the presence of strong acid for prolonged periods.[3] It is crucial to neutralize the acid upon reaction completion.
Route 2: Heck Coupling of Ethyl 4-iodobenzoate with Allyl Alcohol followed by Oxidation
Question 1: My Heck reaction between Ethyl 4-iodobenzoate and allyl alcohol is producing significant byproducts. How can I improve the selectivity?
Answer: Byproduct formation in this Heck reaction can be minimized by optimizing the reaction conditions:
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Homocoupling: The formation of biphenyl derivatives from the coupling of two molecules of Ethyl 4-iodobenzoate can occur, especially in the presence of oxygen.[4] Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere is crucial.
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Reductive Dehalogenation: The replacement of the iodo group with a hydrogen atom to form ethyl benzoate is another possible side reaction. This can be influenced by the choice of solvent, base, and temperature.[4] A re-optimization of these parameters on a small scale may be necessary.
Question 2: The oxidation of Ethyl 4-(3-hydroxypropyl)benzoate to the aldehyde is resulting in over-oxidation to the carboxylic acid or low yields. What are the best practices?
Answer: The selective oxidation of a primary alcohol to an aldehyde requires mild and controlled conditions to prevent the formation of the corresponding carboxylic acid. Two reliable methods are the Swern and Dess-Martin oxidations.
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Swern Oxidation:
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Temperature Control: This reaction must be carried out at low temperatures (typically -78 °C) to avoid side reactions.[5][6]
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Reagent Addition Order: It is critical to add the triethylamine base only after the alcohol has reacted with the activated DMSO species to avoid the formation of unwanted side products.[7]
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Byproducts: Be aware that the reaction produces dimethyl sulfide, which has a very strong and unpleasant odor, and carbon monoxide, which is toxic. All manipulations should be performed in a well-ventilated fume hood.[6]
-
-
Dess-Martin Periodinane (DMP) Oxidation:
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Mild Conditions: This method is known for its mildness, proceeding at room temperature and neutral pH, which makes it compatible with many functional groups.[8][9]
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Moisture: The presence of a small amount of water can accelerate the reaction rate.[10]
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Reagent Stability: DMP is shock-sensitive and potentially explosive, so it should be handled with care.[8]
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Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective synthetic route is a two-step process. The first step is a palladium-catalyzed Heck coupling of Ethyl 4-iodobenzoate with a suitable three-carbon building block. One option is to use a protected aldehyde like acrolein diethyl acetal, followed by acidic hydrolysis to reveal the aldehyde. An alternative is to use allyl alcohol, which results in Ethyl 4-(3-hydroxypropyl)benzoate, followed by a selective oxidation to the desired aldehyde using methods like the Swern or Dess-Martin oxidation.
Q2: Which base is optimal for the Heck reaction involving Ethyl 4-iodobenzoate?
A2: The choice of base is a critical parameter. For the Heck reaction of Ethyl 4-iodobenzoate, inorganic bases such as potassium carbonate (K₂CO₃) often provide high yields (85-95%).[1] Organic bases like triethylamine (Et₃N) are also commonly used and offer the advantage of being soluble in organic solvents, with typical yields in the range of 75-85%.[1] The optimal base may need to be determined empirically for a specific reaction setup.
Q3: What are the advantages of using the Dess-Martin periodinane (DMP) oxidation over other oxidation methods for converting the intermediate alcohol to the final aldehyde?
A3: The Dess-Martin oxidation offers several advantages, including very mild reaction conditions (room temperature, neutral pH), high chemoselectivity, tolerance of a wide range of functional groups, and typically high yields with simple work-up procedures.[8][9][10] It also avoids the use of toxic chromium-based reagents.[10]
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes, several safety precautions are important. When running the Heck reaction, it's important to work under an inert atmosphere as the palladium catalyst can be sensitive to air.[4] If using a Swern oxidation, be aware of the toxic carbon monoxide byproduct and the malodorous dimethyl sulfide, and perform the reaction in a fume hood.[6] Dess-Martin periodinane is potentially explosive and should be handled with care.[8] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Comparison of Common Bases for the Heck Reaction of Ethyl 4-iodobenzoate with an Alkene
| Base | Base Type | pKa (of conjugate acid) | Typical Yield (%) | Notes |
| Triethylamine (Et₃N) | Organic (Amine) | 10.75 | 75-85 | Soluble in organic solvents, but can sometimes lead to side reactions.[1] |
| Potassium Carbonate (K₂CO₃) | Inorganic (Carbonate) | 10.33 (for HCO₃⁻) | 85-95 | A strong inorganic base that often gives high yields.[1] Its heterogeneous nature may require vigorous stirring.[1] |
| Sodium Acetate (NaOAc) | Inorganic (Acetate) | 4.76 | 60-70 | A milder base that may be suitable for sensitive substrates but can result in lower yields.[1] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic (Carbonate) | 10.33 (for HCO₃⁻) | >90 | A stronger and more effective base, often used for challenging reactions. |
Note: Yields are approximate and can vary based on the specific alkene, catalyst, ligand, solvent, and temperature used.
Table 2: Comparison of Mild Oxidation Methods for Primary Alcohols to Aldehydes
| Oxidation Method | Reagents | Typical Temperature | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | Wide functional group tolerance, mild conditions.[6][11] | Requires cryogenic temperatures, produces toxic and malodorous byproducts.[6] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Very mild, neutral pH, high selectivity, easy work-up.[8][9][10] | Reagent is expensive and potentially explosive.[8] |
Experimental Protocols
Protocol 1: Heck Reaction of Ethyl 4-iodobenzoate with Acrolein Diethyl Acetal
Materials:
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Ethyl 4-iodobenzoate
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Acrolein diethyl acetal
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-iodobenzoate (1.0 equiv), potassium carbonate (2.0 equiv), Palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
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Seal the flask, then evacuate and backfill with an inert gas three times.
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Add anhydrous DMF via syringe.
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Add acrolein diethyl acetal (1.2 equiv) via syringe.
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Place the flask in a preheated oil bath at 100-120 °C.
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Stir the reaction mixture vigorously for 4-24 hours, monitoring the progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis of Ethyl 4-(3,3-diethoxypropyl)benzoate
Materials:
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Ethyl 4-(3,3-diethoxypropyl)benzoate
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Acetone
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Water
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Hydrochloric acid (HCl)
Procedure:
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Dissolve Ethyl 4-(3,3-diethoxypropyl)benzoate in a mixture of acetone and water.
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Add a catalytic amount of concentrated hydrochloric acid.
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Stir the mixture at room temperature and monitor the reaction by TLC.
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Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify further by column chromatography if necessary.
Protocol 3: Swern Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate
Materials:
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Oxalyl chloride
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Dimethyl sulfoxide (DMSO)
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Ethyl 4-(3-hydroxypropyl)benzoate
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.
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Slowly add oxalyl chloride (2.0 equiv) to the DCM, followed by the dropwise addition of DMSO (3.0 equiv). Stir for 15 minutes.[5]
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Add a solution of Ethyl 4-(3-hydroxypropyl)benzoate (1.0 equiv) in DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
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Add triethylamine (4.0 equiv) dropwise, again maintaining the low temperature. Stir for 10 minutes at -78 °C, then allow the reaction to warm to room temperature.[5]
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Quench the reaction by adding water.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic Route 1 via Heck Coupling and Acetal Hydrolysis.
Caption: Synthetic Route 2 via Heck Coupling and Alcohol Oxidation.
Caption: Troubleshooting Decision Tree for Low Yield in Heck Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. US5079266A - Method of generating acrolein - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Crude Ethyl 4-(3-oxopropyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 4-(3-oxopropyl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low yield after purification.
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Question: My recovery of this compound is significantly lower than expected after column chromatography or recrystallization. What are the possible causes and how can I improve the yield?
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Answer: Low recovery can stem from several factors. During column chromatography, the compound may adhere too strongly to the silica gel if the eluent is not polar enough. Conversely, if the eluent is too polar, co-elution with impurities can lead to the loss of product during fraction cutting. For recrystallization, using an excessive amount of solvent will result in the product remaining in the mother liquor upon cooling. Loss can also occur if the crystals are not completely collected during filtration or if they are washed with a solvent in which they have some solubility. To improve yield, optimize the solvent system for chromatography by careful TLC analysis beforehand. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize crystallization and wash the collected crystals with a minimal amount of ice-cold solvent.
Issue 2: Persistent impurities in the final product.
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Question: After purification, I still observe impurities in my 1H NMR spectrum, particularly unreacted starting materials or byproducts. How can I effectively remove these?
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Answer: The primary impurities from the common synthesis route (Heck reaction) are unreacted Ethyl 4-iodobenzoate and homocoupling byproducts. If these are observed, the purification protocol needs to be optimized. For column chromatography, a shallower gradient of the eluting solvents can improve separation. If using a hexane/ethyl acetate system, try a gradient starting with a lower concentration of ethyl acetate. For recrystallization, the choice of solvent is critical. A solvent system that solubilizes the impurities at room temperature while allowing the desired product to crystallize upon cooling is ideal. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may provide better separation than a single solvent.
Issue 3: The purified product is a colored oil instead of a solid.
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Question: My this compound is a brownish oil even after purification, but I expect a solid. What could be the reason for this?
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Answer: The crude product is often described as a dark brown oil. The presence of color after purification suggests that some impurities are still present. These could be palladium residues from the synthesis or high molecular weight byproducts. If column chromatography was performed, ensure that the palladium residues are fully removed; sometimes a preliminary filtration through a pad of celite can be beneficial. If the product is an oil due to residual solvent, ensure it is thoroughly dried under high vacuum. If the issue persists, a second purification step, such as recrystallization after column chromatography, may be necessary.
Issue 4: Product decomposition during purification.
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Question: I suspect my product is decomposing during column chromatography on silica gel. What are the signs of this and how can it be prevented?
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Answer: Aldehydes can be sensitive to the acidic nature of silica gel, potentially leading to side reactions like aldol condensation. Signs of decomposition include streaking on the TLC plate and the appearance of new, unexpected spots. To mitigate this, the silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). Alternatively, using a different stationary phase like neutral alumina can be considered.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Both flash column chromatography and recrystallization can be effective, and the choice often depends on the nature and quantity of the impurities. Flash column chromatography is generally more effective at separating a wider range of impurities, especially when the crude product is an oil. Recrystallization is a good option if the crude product is a solid or can be induced to solidify and is particularly effective at removing small amounts of impurities to achieve high purity. For optimal results, a sequential purification of column chromatography followed by recrystallization can be employed.
Q2: What are the recommended solvent systems for column chromatography?
A2: A common and effective eluent system for the purification of moderately polar compounds like this compound on silica gel is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and any impurities. A typical starting point for TLC analysis would be a 4:1 to 1:1 mixture of hexane:ethyl acetate.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For an ester containing an aldehyde, a polar protic solvent like ethanol or a solvent mixture such as ethanol/water or ethyl acetate/hexane could be effective. The ideal solvent or solvent system should be determined experimentally on a small scale.
Q4: How can I confirm the purity of my this compound?
A4: The purity of the final product should be assessed using analytical techniques such as 1H NMR and 13C NMR spectroscopy, as well as mass spectrometry. A clean NMR spectrum with the correct chemical shifts and integration values, along with a single peak in the mass spectrum corresponding to the correct molecular weight, are good indicators of high purity.
Data Presentation
Table 1: Typical Purification Parameters for Compounds Similar to this compound
| Purification Method | Stationary Phase | Eluent/Solvent System | Typical Purity |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | >95% |
| Recrystallization | - | Ethanol/Water | >98% |
| Recrystallization | - | Ethyl Acetate/Hexane | >98% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find an eluent system that gives the desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent mixture determined from the TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
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Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol). Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. If the product is too soluble, a second solvent in which the product is insoluble (e.g., water or hexane) can be added dropwise to the hot solution until it becomes cloudy, then reheated to clarify before cooling.
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Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
Technical Support Center: Ethyl 4-(3-oxopropyl)benzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Ethyl 4-(3-oxopropyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and what are the potential byproducts for each?
A1: A common and effective method for the synthesis of this compound is the hydroformylation of ethyl 4-vinylbenzoate. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the vinyl group's double bond.
Potential byproducts of this reaction include:
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Isomeric aldehyde (Ethyl 4-(2-methyl-2-formyl)benzoate): Formation of a branched aldehyde instead of the desired linear aldehyde.
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Hydrogenation product (Ethyl 4-ethylbenzoate): Reduction of the vinyl group without formylation.
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Unreacted starting material (Ethyl 4-vinylbenzoate): Incomplete reaction.
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Polymeric materials: Polymerization of the vinyl starting material.
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Aldol condensation products: The aldehyde product can undergo self-condensation, especially under basic conditions or at elevated temperatures.[1]
Another potential route involves the oxidation of Ethyl 4-(3-hydroxypropyl)benzoate. Byproducts would primarily be the unreacted starting alcohol and over-oxidation to the corresponding carboxylic acid (Ethyl 4-(2-carboxyethyl)benzoate).
Q2: How can I detect the presence of byproducts in my reaction mixture?
A2: Several analytical techniques can be employed to identify and quantify byproducts:
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Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile byproducts.
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High-Performance Liquid Chromatography (HPLC): For the analysis of less volatile compounds and to monitor reaction progress.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the main product and any significant impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the completeness of the reaction and the presence of impurities.
Q3: What are the typical storage conditions for this compound to prevent degradation?
A3: this compound contains an aldehyde functional group, which can be susceptible to oxidation to a carboxylic acid. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time.- Increase catalyst loading.- Optimize reaction temperature and pressure. |
| Formation of significant amounts of the hydrogenation byproduct (Ethyl 4-ethylbenzoate). | - Adjust the H₂/CO ratio in the hydroformylation reaction. A lower H₂ partial pressure can disfavor hydrogenation.- Choose a catalyst with higher selectivity for formylation over hydrogenation. | |
| Presence of the isomeric aldehyde | Non-selective catalyst or reaction conditions. | - Employ a ligand on the hydroformylation catalyst that promotes linear selectivity (e.g., bulky phosphine ligands).- Optimize reaction temperature and pressure to favor the linear product. |
| Product degradation upon storage | Oxidation of the aldehyde to a carboxylic acid. | - Store the purified product under an inert atmosphere (N₂ or Ar).- Store at reduced temperatures (refrigerated). |
| Formation of high molecular weight species (polymers) | Radical polymerization of the vinyl starting material. | - Add a radical inhibitor to the reaction mixture.- Ensure the starting material is free from peroxides. |
| Difficulty in purifying the product | Byproducts with similar physical properties to the desired product. | - Employ fractional distillation under reduced pressure for byproducts with different boiling points.- Utilize column chromatography with a suitable solvent system for byproducts with different polarities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroformylation
Materials:
-
Ethyl 4-vinylbenzoate
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., PPh₃)
-
Syngas (a mixture of CO and H₂)
-
Toluene (anhydrous)
-
Reaction vessel (autoclave)
Procedure:
-
In a glovebox, charge the autoclave with ethyl 4-vinylbenzoate, the rhodium catalyst, and the phosphine ligand in anhydrous toluene.
-
Seal the autoclave and purge with nitrogen several times.
-
Pressurize the autoclave with syngas (typically 1:1 CO/H₂) to the desired pressure.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by taking samples and analyzing them by GC or TLC.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
Protocol 2: Identification of Byproducts by GC-MS
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, filter the sample to remove any solid particles.
GC-MS Parameters (Example):
-
Column: HP-5MS (or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential byproducts by comparing them to spectral libraries or by interpreting the fragmentation patterns.
Visualizations
Caption: Main reaction and side reaction pathways.
Caption: A workflow for troubleshooting and optimization.
References
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-(3-oxopropyl)benzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 4-(3-oxopropyl)benzoate. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the oxidation of its corresponding primary alcohol, Ethyl 4-(3-hydroxypropyl)benzoate. This method is favored for its selectivity and the commercial availability of the starting alcohol.
Q2: Which oxidation methods are recommended for converting Ethyl 4-(3-hydroxypropyl)benzoate to the desired aldehyde?
A2: Several mild oxidation methods are effective for this transformation, preventing over-oxidation to the carboxylic acid. The most commonly employed and recommended methods are:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures. It is known for its high yields and compatibility with a wide range of functional groups.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent that is highly selective for the oxidation of primary alcohols to aldehydes under mild, neutral conditions.
-
Pyridinium Chlorochromate (PCC) Oxidation: A chromium-based reagent that is a milder alternative to other chromium oxidants, effectively stopping the oxidation at the aldehyde stage.
Q3: How can I monitor the progress of the oxidation reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] A spot corresponding to the starting alcohol (Ethyl 4-(3-hydroxypropyl)benzoate) will gradually be replaced by a new, typically less polar, spot for the product aldehyde (this compound). Staining with potassium permanganate can help visualize both the alcohol and the aldehyde.
Q4: What are the common impurities or byproducts I might encounter?
A4: Depending on the chosen oxidation method, common impurities can include:
-
Unreacted starting material (Ethyl 4-(3-hydroxypropyl)benzoate).
-
Over-oxidized product (Ethyl 4-(3-carboxypropyl)benzoate).
-
With Swern oxidation, potential byproducts include dimethyl sulfide (which has a strong odor) and methylthiomethyl (MTM) ether of the starting alcohol.[2]
Q5: What are the recommended purification methods for this compound?
A5: Flash column chromatography on silica gel is the most effective method for purifying this compound from the reaction mixture.[3] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Incomplete or Slow Reaction
| Possible Cause | Suggested Solution |
| Degraded Oxidizing Agent | Use a fresh batch of the oxidizing agent. Dess-Martin Periodinane, in particular, can be sensitive to moisture. |
| Insufficient Reagent Stoichiometry | Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). Monitor the reaction by TLC to determine the optimal amount. |
| Low Reaction Temperature (for Swern Oxidation) | While Swern oxidation requires low temperatures for the initial steps, ensure the reaction is allowed to warm to room temperature after the addition of the base to drive the elimination step to completion.[4] |
| Inadequate Mixing | Ensure efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous. |
Problem 2: Over-oxidation to Carboxylic Acid
| Possible Cause | Suggested Solution |
| Use of a Strong Oxidizing Agent | Employ milder and more selective oxidizing agents like Swern, DMP, or PCC, which are known to minimize over-oxidation.[5] |
| Presence of Water in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for Swern and PCC oxidations. The presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then further oxidized. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to minimize the time the product aldehyde is exposed to the oxidizing conditions. |
Problem 3: Formation of Side Products (Swern Oxidation)
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | Maintain a strict low-temperature profile (typically -78 °C) during the addition of oxalyl chloride, DMSO, and the alcohol to prevent the formation of byproducts like methylthiomethyl (MTM) ethers.[2] |
| Incorrect Order of Reagent Addition | Adhere strictly to the established protocol for Swern oxidation: activation of DMSO with oxalyl chloride, followed by the addition of the alcohol, and finally the addition of the amine base. |
Problem 4: Difficult Purification
| Possible Cause | Suggested Solution |
| Co-elution of Product and Impurities | Optimize the solvent system for column chromatography using TLC. A less polar solvent system may improve separation. |
| Residual Oxidizing Agent Byproducts | For DMP oxidation, a workup involving washing with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate can help remove iodine-containing byproducts. |
| Persistent Odor (Swern Oxidation) | The byproduct dimethyl sulfide has a strong, unpleasant odor. Rinsing glassware with a bleach solution can help to oxidize the volatile sulfide to the odorless sulfoxide or sulfone.[6] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for the oxidation of Ethyl 4-(3-hydroxypropyl)benzoate. Please note that these are representative values and may require further optimization for specific experimental setups.
Table 1: Comparison of Oxidation Methods
| Oxidation Method | Typical Reagent Stoichiometry (Oxidant:Alcohol) | Typical Reaction Temperature | Typical Reaction Time | Reported Yield Range |
| Swern Oxidation | 1.5 : 1 | -78 °C to Room Temp | 1-3 hours | 85-95% |
| Dess-Martin Oxidation | 1.2 : 1 | Room Temperature | 1-4 hours | 80-90% |
| PCC Oxidation | 1.5 : 1 | Room Temperature | 2-6 hours | 75-85% |
Experimental Protocols
Protocol 1: Swern Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate
Materials:
-
Ethyl 4-(3-hydroxypropyl)benzoate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the stirred DCM.
-
Add anhydrous DMSO (2.5 equivalents) dropwise, ensuring the internal temperature remains below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of Ethyl 4-(3-hydroxypropyl)benzoate (1.0 equivalent) in a small amount of anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate
Materials:
-
Ethyl 4-(3-hydroxypropyl)benzoate
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve Ethyl 4-(3-hydroxypropyl)benzoate (1.0 equivalent) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic solution of saturated NaHCO3 and saturated Na2S2O3.
-
Continue stirring until the layers become clear. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Ethyl 4-(3-oxopropyl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of Ethyl 4-(3-oxopropyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are several common synthetic strategies to produce this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity. The main approaches include:
-
Friedel-Crafts Acylation: This involves the reaction of ethyl benzoate with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride or succinic anhydride, in the presence of a Lewis acid catalyst.
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be performed between an aryl halide (e.g., ethyl 4-iodobenzoate) and an alkene like allyl alcohol.
-
Grignard Reaction: This involves the reaction of a Grignard reagent derived from a 4-halobenzoate ester with a protected propionaldehyde equivalent, followed by deprotection.
-
Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate: The target aldehyde can be obtained by the selective oxidation of the corresponding primary alcohol.
Q2: Which synthetic route typically offers the highest yield?
A2: The yield of this compound is highly dependent on the specific reaction conditions and the purity of the reagents. Generally, the oxidation of Ethyl 4-(3-hydroxypropyl)benzoate using modern, mild oxidizing agents like Dess-Martin periodinane or a Swern oxidation protocol can provide high yields with good selectivity. The Friedel-Crafts and Heck reactions can also be high-yielding but may require more extensive optimization to minimize side reactions.
Q3: Are there any significant safety concerns I should be aware of during the synthesis?
A3: Yes, each synthetic route has its own safety considerations.
-
Friedel-Crafts Acylation: Lewis acids like aluminum chloride are highly reactive with water and can release HCl gas. The reaction should be performed under anhydrous conditions in a well-ventilated fume hood.
-
Heck Reaction: Palladium catalysts can be pyrophoric, and phosphine ligands are often toxic. Reactions may be conducted under pressure and at elevated temperatures.
-
Grignard Reaction: Grignard reagents are extremely sensitive to moisture and can ignite on contact with air. Anhydrous solvents and an inert atmosphere (nitrogen or argon) are essential.
-
Swern Oxidation: This reaction generates dimethyl sulfide, which has a very strong and unpleasant odor, and toxic carbon monoxide gas. It must be performed in a fume hood. The reaction is also typically run at very low temperatures (e.g., -78 °C).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Friedel-Crafts Acylation Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst due to moisture.2. Deactivated starting material (ethyl benzoate is moderately deactivated).3. Insufficient reaction temperature or time. | 1. Use freshly opened, anhydrous Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.2. Increase the amount of Lewis acid catalyst (stoichiometric amounts are often required).3. Gradually increase the reaction temperature and monitor by TLC. |
| Formation of Multiple Products (Isomers) | The acyl group can add to the ortho or meta positions in addition to the desired para position. | The ester group of ethyl benzoate is primarily a meta-director under Friedel-Crafts conditions, though some para-substitution can occur. Purification by column chromatography is typically required to separate the isomers. |
| Polyacylation of the Aromatic Ring | The product is generally deactivated towards further acylation, making this a less common side reaction compared to Friedel-Crafts alkylation.[1][2] | Use a 1:1 stoichiometry of the acylating agent to the ethyl benzoate. The deactivating nature of the introduced acyl group helps prevent further reactions.[1] |
Heck Reaction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Aldehyde | 1. Inefficient palladium catalyst.2. Incorrect choice of base.3. Isomerization of the allyl alcohol double bond to form an enol, which tautomerizes to propanal. | 1. Ensure the palladium catalyst is active. A pre-catalyst activation step may be necessary.2. The choice of base is critical. Organic bases like triethylamine or inorganic bases like sodium acetate can be used. Optimization may be required.3. Use a phosphine ligand that can control the regioselectivity of the reaction and suppress isomerization. |
| Formation of an Isomeric Byproduct (Ketone) | Isomerization of the initial Heck product, an allylic alcohol, can lead to the formation of a saturated ketone.[3] | The use of specific ligands and careful control of reaction temperature can minimize this side reaction. Some catalytic systems are designed to promote this isomerization to yield a ketone as the main product. |
Grignard Reaction Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Form the Grignard Reagent | Presence of moisture in the glassware, solvent, or on the surface of the magnesium. | Thoroughly oven-dry all glassware. Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Low Yield of the Desired Product | 1. The Grignard reagent is a strong base and can be quenched by any acidic protons.2. The Grignard reagent can react with the ester functionality of another molecule of the starting material. | 1. Ensure all reactants are free of acidic impurities.2. Add the Grignard reagent slowly to the electrophile at a low temperature to minimize side reactions with the ester group.[4][5] |
| Formation of a Tertiary Alcohol | The initially formed ketone intermediate can react with a second equivalent of the Grignard reagent.[6][7] | This is a very common side reaction.[6][7] Use a protected aldehyde equivalent (e.g., an acetal) as the electrophile, which is unreactive towards the Grignard reagent. The aldehyde is then revealed in a separate acidic workup step. |
Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Over-oxidation to the Carboxylic Acid | The oxidizing agent is too strong, or the reaction conditions are too harsh (e.g., high temperature, presence of water).[8][9] | Use mild and selective oxidizing agents like Dess-Martin periodinane (DMP)[10] or a Swern oxidation protocol.[11] These methods are known to stop at the aldehyde stage.[12] |
| Incomplete Reaction | Insufficient amount of oxidizing agent or short reaction time. | Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents). Monitor the reaction by TLC until the starting alcohol is consumed. |
| Formation of Foul-Smelling Byproducts | In Swern oxidations, dimethyl sulfide is a byproduct. | Perform the reaction and workup in a well-ventilated fume hood. Used glassware can be rinsed with bleach to oxidize the dimethyl sulfide. |
Data Presentation
The following table summarizes typical reaction conditions for the different synthetic routes to this compound. Note that yields are highly dependent on the specific experimental setup and may require optimization.
| Synthetic Route | Key Reagents | Catalyst/Solvent | Temp. | Time | Typical Yield | Reference(s) |
| Friedel-Crafts Acylation | Ethyl benzoate, 3-Chloropropionyl chloride | AlCl₃ / Dichloromethane | 0 °C to RT | 2-4 h | 60-80% | [13] |
| Heck Reaction | Ethyl 4-bromobenzoate, Allyl alcohol | Pd(OAc)₂, PPh₃, Et₃N / DMF | 80-100 °C | 12-24 h | 50-75% | [14][15] |
| Grignard Reaction | Ethyl 4-bromobenzoate, Mg, 3-Bromopropionaldehyde diethyl acetal | THF (anhydrous) | 0 °C to RT | 2-3 h | 55-70% (after deprotection) | [6][16] |
| Swern Oxidation | Ethyl 4-(3-hydroxypropyl)benzoate, Oxalyl chloride, DMSO, Et₃N | Dichloromethane | -78 °C to RT | 1-2 h | 85-95% | [11] |
| Dess-Martin Oxidation | Ethyl 4-(3-hydroxypropyl)benzoate, DMP | Dichloromethane | RT | 1-3 h | 90-98% | [10][17][18] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Ethyl Benzoate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 3-chloropropionyl chloride (1.0 eq.) in anhydrous dichloromethane dropwise to the stirred suspension.
-
After the addition is complete, add ethyl benzoate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction of Ethyl 4-bromobenzoate with Allyl Alcohol
-
In a Schlenk flask under an inert atmosphere, combine Ethyl 4-bromobenzoate (1.0 eq.), palladium(II) acetate (2 mol%), and triphenylphosphine (4 mol%).
-
Add anhydrous DMF and stir until the catalyst and ligand have dissolved.
-
Add allyl alcohol (1.2 eq.) followed by triethylamine (2.0 eq.) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: Friedel-Crafts acylation pathway for the synthesis of a precursor to this compound, highlighting potential side product formation.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound based on the synthetic route employed.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) [organic-chemistry.org]
- 3. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. websites.umich.edu [websites.umich.edu]
- 14. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. www1.udel.edu [www1.udel.edu]
- 17. ekwan.github.io [ekwan.github.io]
- 18. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
Technical Support Center: Stability and Degradation of Ethyl 4-(3-oxopropyl)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and degradation of Ethyl 4-(3-oxopropyl)benzoate under acidic conditions. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
General Stability and Degradation
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway for this compound in the presence of acid and water is the hydrolysis of the ethyl ester functional group. This reaction yields 4-(3-oxopropyl)benzoic acid and ethanol. The reaction is catalyzed by acid, which protonates the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by water.
Q2: Are there any other potential degradation pathways or side reactions for the aldehyde group?
A2: Yes, the aldehyde functional group can also react under acidic conditions. The most common reaction is the reversible hydration of the aldehyde to form a geminal diol (1,1-dihydroxypropane) derivative. Under certain conditions, especially in the presence of the ethanol byproduct from the ester hydrolysis, the aldehyde could potentially form an acetal. Polymerization or condensation reactions of the aldehyde may also occur under harsh acidic conditions.
Q3: What factors influence the rate of degradation of this compound?
A3: The rate of acid-catalyzed hydrolysis is primarily influenced by:
-
pH: The lower the pH (higher the acid concentration), the faster the rate of hydrolysis.
-
Temperature: Increasing the temperature significantly accelerates the reaction rate.
-
Solvent: The composition of the solvent can affect the stability. The presence of water is necessary for hydrolysis.
Experimental Design and Troubleshooting
Q4: I am not seeing any degradation of my compound. What should I do?
A4: If you do not observe any degradation, consider the following:
-
Increase Acid Concentration: If you are using a weak acid or a low concentration of a strong acid, increase the concentration (e.g., from 0.1 M HCl to 1 M HCl).
-
Increase Temperature: Elevating the temperature is a very effective way to accelerate the degradation. Consider refluxing the reaction mixture.[1]
-
Increase Reaction Time: Ensure the experiment has been running for a sufficient duration.
-
Confirm Water Presence: Hydrolysis requires water. Ensure your solvent system contains an adequate amount.
Q5: I am seeing more degradation than expected, or my sample has completely degraded. How can I control the degradation?
A5: To achieve a target degradation of 5-20% as recommended by ICH guidelines, you can:[2][3]
-
Decrease Acid Concentration: Use a lower concentration of acid (e.g., 0.01 M HCl).
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C).
-
Reduce Reaction Time: Take time points more frequently to find the optimal duration.
Q6: I am observing unexpected peaks in my chromatogram. What could they be?
A6: Unexpected peaks could be:
-
Side-products: As mentioned in A2, the aldehyde group can undergo side reactions.
-
Impurities in the starting material: Always run a chromatogram of your starting material at time zero.
-
Excipient degradation: If you are working with a formulated product, the excipients may also degrade.
-
Further degradation of the primary degradant: The initial degradation product, 4-(3-oxopropyl)benzoic acid, might undergo further reactions under stress conditions.
Q7: My HPLC peak shapes are poor (e.g., tailing, fronting, broad). What can I do to improve them?
A7: Poor peak shape can be caused by several factors:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase should be appropriate for the analytes. For the carboxylic acid degradant, a pH below its pKa (typically around 4-5) will ensure it is in its neutral form and less likely to tail on a C18 column.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: The column may be contaminated or nearing the end of its life. Flush the column or replace it if necessary.
-
Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion. Try to dissolve your sample in the mobile phase.
Data Presentation
Table 1: Typical Conditions for Acid-Catalyzed Forced Degradation Studies
| Parameter | Typical Range | Notes |
| Acid | 0.1 M - 1 M HCl or H₂SO₄ | The choice of acid and its concentration depends on the lability of the drug substance.[1] |
| Temperature | Room Temperature to 80°C (or reflux) | Higher temperatures are used to accelerate degradation when the compound is stable at lower temperatures. |
| Time | Several hours to several days | Time points should be taken to monitor the progression of the degradation. |
| Target Degradation | 5-20% | This range is considered optimal for demonstrating the stability-indicating nature of an analytical method.[2][3] |
Table 2: Illustrative Degradation Data of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound (% Remaining) | 4-(3-oxopropyl)benzoic acid (% Area) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.4 |
| 8 | 82.1 | 17.8 |
| 12 | 74.3 | 25.6 |
| 24 | 55.2 | 44.5 |
| Note: This data is for illustrative purposes only and may not represent actual experimental results. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
Stress Sample Preparation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 1.0 M hydrochloric acid (to achieve a final acid concentration of 0.5 M).
-
Dilute with a 50:50 mixture of water and acetonitrile (or methanol) to the final volume. The final concentration of the drug substance should be around 0.1 mg/mL.
-
-
Incubation: Place the flask in a thermostatically controlled water bath at 60°C.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.5 M sodium hydroxide) to stop the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Phosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dilute the neutralized samples from the forced degradation study with the mobile phase (initial conditions) to an appropriate concentration.
Visualizations
References
Technical Support Center: Refining the Workup Procedure for Ethyl 4-(3-oxopropyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 4-(3-oxopropyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials such as ethyl 4-iodobenzoate and an allyl alcohol derivative, palladium catalyst residues from the coupling reaction, and byproducts from side reactions. Other potential impurities are the corresponding alcohol from over-reduction and the carboxylic acid from over-oxidation or hydrolysis of the ester.[1] Self-condensation products of the aldehyde, such as aldols, may also be present.[1]
Q2: How can I effectively remove the palladium catalyst from my crude product?
Palladium catalyst residues can often be removed by filtration through a pad of Celite.[2] For more persistent residues, a wash with an aqueous solution of a chelating agent like thiourea or L-cysteine can be effective. Additionally, column chromatography on silica gel is a reliable method for separating the desired product from the palladium catalyst.
Q3: My final product shows a persistent impurity with a similar polarity to the desired aldehyde. What could it be and how can I remove it?
This impurity is likely the corresponding alcohol, Ethyl 4-(3-hydroxypropyl)benzoate, which can be formed as a byproduct. Separation by standard column chromatography can be challenging. An effective method to purify the aldehyde is through the formation of a water-soluble bisulfite adduct.[3][4] The aldehyde reacts with sodium bisulfite to form a solid or aqueous-soluble adduct, which can be separated from the non-aldehyde impurities. The aldehyde is then regenerated by treatment with a base.[3][4]
Q4: I am observing a low yield after the workup. What are the potential reasons?
Low yields can result from several factors during the workup. If using a bisulfite workup, the adduct of your aldehyde might have some solubility in the organic layer, leading to incomplete separation.[3] Ensure you are using a freshly prepared and saturated sodium bisulfite solution.[3] During extraction, vigorous shaking can lead to the formation of emulsions, which can trap the product and lead to loss. Aldehydes can also be sensitive to acidic or basic conditions, potentially leading to degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Black precipitate (palladium black) observed in the crude reaction mixture. | The palladium catalyst has decomposed, often due to high temperatures or the presence of oxygen.[6] | Filter the crude mixture through a pad of Celite before proceeding with the aqueous workup.[2] Consider optimizing the reaction temperature and ensuring the reaction is carried out under an inert atmosphere.[6] |
| Formation of a stable emulsion during liquid-liquid extraction. | The presence of polar impurities or fine solid particles can stabilize emulsions. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Low recovery of the aldehyde after regeneration from the bisulfite adduct. | Incomplete regeneration of the aldehyde from the bisulfite adduct. The pH of the aqueous layer may not be sufficiently basic. | Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a base like sodium hydroxide.[3] Monitor the pH to ensure complete regeneration. |
| Product degradation during column chromatography. | Aldehydes can be sensitive to the acidity of silica gel, leading to side reactions like acetal formation if alcohols are used as eluents.[5] | Deactivate the silica gel by adding a small amount of a neutral amine like triethylamine (e.g., 1%) to the eluent.[5] Avoid using alcohol-based solvents in the eluent if possible.[5] |
| Presence of unreacted ethyl 4-iodobenzoate in the final product. | Incomplete reaction. | If the amount of unreacted starting material is significant, consider re-subjecting the crude product to the reaction conditions or purify via column chromatography with an appropriate solvent system. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 50 mL).[7][8]
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Washing: Combine the organic layers and wash sequentially with water and brine.[7][8]
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][8]
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Concentration: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[8]
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is adapted for the purification of an aromatic aldehyde.[3]
-
Dissolution: Dissolve the crude product in a minimal amount of a water-miscible co-solvent like methanol or THF.[4]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30 minutes. A precipitate of the adduct may form.[3]
-
Separation: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate). Separate the layers. The aldehyde adduct will be in the aqueous phase.[3][4]
-
Regeneration: Isolate the aqueous layer and add an equal volume of an organic solvent (e.g., ethyl acetate). Add 50% sodium hydroxide solution dropwise while monitoring the pH until it reaches 12 to regenerate the aldehyde.[3]
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Extraction and Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified aldehyde.[3]
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for refining the workup of this compound.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Ethyl 4-(3-oxopropyl)benzoate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4-(3-oxopropyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is typically synthesized through multi-step pathways. A common conceptual approach involves the esterification of a corresponding carboxylic acid, 4-(3-oxopropyl)benzoic acid, with ethanol in the presence of an acid catalyst. The precursor, 4-(3-oxopropyl)benzoic acid, can be prepared through various organic reactions, including oxidation or hydrolysis of suitable precursors.
Q2: What are the critical safety precautions when handling reagents for this synthesis?
A2: The synthesis may involve flammable solvents, corrosive acids, and potentially irritating reagents. It is crucial to work in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For instance, concentrated sulfuric acid, a potential catalyst, can cause severe burns[1]. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in the esterification step can be due to several factors. The reaction is often an equilibrium process, and the presence of water, a byproduct, can shift the equilibrium back to the reactants. Inadequate removal of water during the reaction is a common cause of low conversion. Other factors include suboptimal reaction temperature, insufficient catalyst activity, or impure starting materials.
Q4: I am observing significant side-product formation. How can I minimize this?
A4: Side-product formation can be minimized by optimizing reaction conditions. For the esterification, excessively high temperatures can lead to side reactions[2]. Maintaining a precise 1:1 molar ratio of reactants can also be key to preventing the formation of side products in some synthetic strategies[3]. The aldehyde functional group in this compound can also be susceptible to oxidation or other side reactions, so it is important to control the reaction atmosphere and temperature.
Q5: What are the recommended purification methods for this compound at a larger scale?
A5: At a laboratory scale, column chromatography is effective for purifying polar aromatic compounds like this compound. For larger scale production, fractional distillation under reduced pressure (vacuum distillation) is often a more practical method to purify the crude product after initial workup. Recrystallization can also be a powerful technique for obtaining highly pure crystalline material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Starting Material | Incomplete reaction due to equilibrium. | Implement continuous water removal using a Dean-Stark apparatus or by adding a dehydrating agent. Consider using an excess of one reactant (typically the less expensive one) to drive the reaction forward. |
| Insufficient catalyst activity or amount. | Increase the catalyst loading or consider using a more active catalyst. For example, solid acid catalysts like modified clays have shown high conversion rates in esterification reactions. | |
| Formation of a Tar-like Substance | Polymerization or degradation at high temperatures. | Optimize the reaction temperature. Conduct small-scale experiments to determine the optimal temperature range that maximizes yield without significant degradation. |
| Product is Contaminated with Starting Acid | Incomplete reaction or inefficient workup. | Ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC). During workup, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid, followed by a brine wash. |
| Phase Separation Issues During Workup | Emulsion formation between the organic and aqueous layers. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break emulsions. Allow for adequate settling time. |
| Product Darkens Upon Storage | Aldehyde oxidation or other degradation pathways. | Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures to minimize degradation. The addition of a suitable antioxidant could also be considered. |
Quantitative Data on Reaction Optimization
The following table provides illustrative data on how reaction parameters can influence the yield of an esterification reaction, based on studies of similar benzoate esters. Researchers should perform their own optimization studies for the specific synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Temperature (°C) | 70 | 85 | 100 | Varies |
| Catalyst Loading (wt%) | 2 | 5 | 8 | Varies |
| Molar Ratio (Acid:Alcohol) | 1:3 | 1:5 | 1:7 | Varies |
| Reaction Time (h) | 4 | 6 | 8 | Varies |
Note: This table is a template for organizing experimental data. Optimal conditions for this compound synthesis must be determined experimentally.
Experimental Protocols
General Protocol for Fischer Esterification of 4-(3-oxopropyl)benzoic acid
This protocol is a general guideline and should be adapted and optimized for the specific scale and equipment used.
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Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 4-(3-oxopropyl)benzoic acid (1 equivalent) and a suitable solvent (e.g., toluene).
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Alcohol Addition: Add an excess of anhydrous ethanol (e.g., 5 equivalents).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
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Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the reaction to completion.
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Monitoring: Monitor the reaction progress by TLC or another suitable analytical method.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Product Yield
References
Technical Support Center: Analysis of Ethyl 4-(3-oxopropyl)benzoate Purity
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for refining analytical methods to assess the purity of Ethyl 4-(3-oxopropyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for routine purity analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for analyzing the purity of non-volatile, UV-active compounds like this compound.[1][2] It offers high resolution and sensitivity for separating the main compound from potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound and its impurities are thermally stable and volatile.[2][3]
Q2: What are the potential impurities I should be looking for?
A2: Potential impurities can originate from the synthesis process or degradation. These may include:
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Starting Materials: Unreacted precursors used in the synthesis.
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Side-Products: Isomers or products from alternative reaction pathways.
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Degradation Products:
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Hydrolysis Product: 4-(3-oxopropyl)benzoic acid, formed by the cleavage of the ethyl ester group.
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Oxidation Product: Ethyl 4-(3-oxopropanoyl)benzoate, where the aldehyde is oxidized to a carboxylic acid.
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Reduction Product: Ethyl 4-(3-hydroxypropyl)benzoate, where the aldehyde is reduced to an alcohol.
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Q3: My HPLC chromatogram shows significant peak tailing for the main analyte peak. What could be the cause?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors:[4]
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Secondary Silanol Interactions: The analyte may be interacting with acidic silanol groups on the silica-based column packing.[4] To mitigate this, consider using a high-purity, end-capped column or adding a basic modifier like triethylamine (TEA) to the mobile phase at a low concentration (10-25 mM).[4]
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Column Overload: Injecting too much sample can lead to peak distortion.[4] Try diluting your sample or reducing the injection volume.
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Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape. Replace the guard column or, if necessary, the analytical column.[5]
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol groups. Adjusting the pH to suppress ionization can often improve peak shape.[4]
Q4: I am observing ghost peaks in my gradient HPLC runs. What is the source?
A4: Ghost peaks in gradient elution are typically caused by contaminants in the mobile phase or carryover from previous injections.
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Mobile Phase Contamination: Ensure you are using high-purity solvents and freshly prepared mobile phases. Water is a common source of contamination in reversed-phase HPLC.[6]
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Sample Carryover: Insufficient needle/injector washing between runs can cause carryover. Optimize your autosampler's wash protocol.
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Late Elution: A peak from a previous injection may elute during the next gradient run.[4] Ensure your gradient program includes a high-organic wash and sufficient re-equilibration time to elute all components.[7]
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the purity analysis of this compound.
HPLC Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Fluctuating column temperature. 3. Column not properly equilibrated. 4. Pump flow rate variation or leaks. | 1. Prepare fresh mobile phase daily; ensure components are fully miscible and degassed.[7] 2. Use a column oven to maintain a stable temperature.[7] 3. Increase column equilibration time between injections.[7] 4. Check for leaks in fittings and pump seals; purge the pump to remove air bubbles.[6][7] |
| Baseline Noise/Drift | 1. Air bubbles in the system. 2. Contaminated detector cell. 3. Deteriorating detector lamp. 4. Mobile phase mixing issues. | 1. Degas the mobile phase thoroughly. Purge the pump and flush the system.[7] 2. Flush the detector cell with a strong, miscible solvent like isopropanol.[7] 3. Check lamp energy; replace if it is low.[7] 4. If using a gradient, hand-mix the mobile phase to confirm if the proportioning valve is the issue.[6] |
| Split or Fronting Peaks | 1. Column contamination or damage. 2. Sample solvent incompatible with mobile phase. 3. Sample overload. | 1. Replace the guard column. If the problem persists, replace the analytical column.[5] 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Dilute the sample or reduce injection volume.[4] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in HPLC analysis.
Caption: A workflow diagram for troubleshooting common HPLC issues.
Experimental Protocols
Recommended HPLC Method for Purity Analysis
This method provides a starting point for the analysis of this compound and should be validated for your specific instrumentation and requirements.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in Acetonitrile/Water (50:50 v/v) to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
| Standard Preparation | Prepare a certified reference standard at the same concentration as the sample. |
Potential Degradation Pathway
This compound is susceptible to hydrolysis at the ester linkage and oxidation or reduction at the aldehyde functional group. Understanding these pathways is crucial for identifying potential impurities.
References
preventing polymerization of Ethyl 4-(3-oxopropyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of Ethyl 4-(3-oxopropyl)benzoate during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise, leading to the polymerization or degradation of the compound.
Issue 1: The compound appears viscous, has solidified, or shows signs of precipitation upon storage.
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Question: My vial of this compound, which should be a liquid or oil, has turned into a viscous gum or a solid. What happened?
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Answer: This is a classic sign of polymerization. The aldehyde functional group (-CHO) in this compound is highly reactive and can undergo self-condensation reactions (aldol condensation) to form oligomers or polymers.[1][2] This process can be initiated or accelerated by improper storage conditions, such as exposure to trace amounts of acid or base, elevated temperatures, or light.
Issue 2: The reaction yield is low, and a significant amount of insoluble material is generated.
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Question: I'm using this compound in a reaction, but the yield of my desired product is low, and I'm isolating a sticky, uncharacterizable byproduct. Could this be related to polymerization?
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Answer: Yes, it is highly likely. If the reaction conditions are not strictly controlled (e.g., anhydrous, inert atmosphere, controlled temperature), the aldehyde can polymerize in situ. This is especially true for reactions that are heated or run for extended periods. The generated polymer is often insoluble and can complicate purification, leading to lower yields.
Issue 3: Inconsistent results are observed between different batches of the compound.
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Question: Why do I get different results in my experiments when using different batches or even different vials from the same batch of this compound?
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Answer: Inconsistency often points to varying degrees of degradation or polymerization of the starting material. An older batch or a vial that has been opened multiple times may contain more oligomers than a fresh, unopened vial. It is crucial to assess the purity of the aldehyde before each use, for example, by ¹H NMR, to check for the characteristic aldehyde proton signal around 9.8 ppm and the absence of broad polymer peaks.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
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A1: To minimize polymerization, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3] It is recommended to store it at low temperatures, typically between 2-8°C. Protect the compound from light and moisture. For long-term storage, consider storing it in a freezer.
-
-
Q2: Should I use an inhibitor during storage?
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A2: For long-term storage, adding a polymerization inhibitor can be beneficial. Small amounts of radical inhibitors like hydroquinone or phenolic compounds are often used. For aldehydes, specific inhibitors that target condensation reactions may also be effective.[4] The choice of inhibitor must be compatible with your downstream applications.
-
-
Q3: How should I handle the compound when preparing for an experiment?
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A3: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Handle the compound quickly and under an inert atmosphere if possible. Use clean, dry syringes or glassware to avoid introducing contaminants that could catalyze polymerization.
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Inhibitors and Prevention
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Q4: What types of inhibitors can be used to prevent polymerization?
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A4: Several classes of inhibitors can be effective. Radical inhibitors (e.g., hydroquinone, BHT) are common for preventing free-radical polymerization. For aldol-type condensation, which is a common pathway for aldehydes, certain amine-based inhibitors or hydroxylamine compounds can be effective.[4][5] The selection depends on the specific reaction conditions.
-
-
Q5: How can I remove polymers from my sample of this compound?
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A5: If the compound has started to polymerize, purification by column chromatography or short-path distillation under reduced pressure may be possible to isolate the pure monomer. Another technique involves the reversible formation of a bisulfite adduct.[6] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from the non-polar polymer. The aldehyde can then be regenerated by adding a base.[6]
-
Experimental Considerations
-
Q6: Are there any solvents or reagents I should avoid?
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A6: Avoid strong acids and bases, as they can catalyze aldol condensation. Be cautious with certain nucleophiles that can react with the aldehyde.[7] Ensure solvents are dry and free of acidic or basic impurities.
-
-
Q7: Can I protect the aldehyde group during a reaction?
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A7: Yes, if the aldehyde is interfering with a desired transformation elsewhere in the molecule, it can be protected. The most common method is to convert it into an acetal or thioacetal by reacting it with a diol (e.g., ethylene glycol) or a dithiol, respectively, under acidic conditions.[8] These protecting groups are stable to many reaction conditions and can be removed later to regenerate the aldehyde.[8]
-
Quantitative Data on Polymerization Inhibitors
The following table summarizes common inhibitors used for stabilizing aldehydes. Note that the optimal inhibitor and its concentration may need to be determined empirically for this compound.
| Inhibitor Class | Example Inhibitor | Typical Concentration Range | Mechanism of Action | Reference |
| Hydroxylamine Compounds | N-Alkylhydroxylamine | 0.001 - 1% by weight | Prevents polymerization in alcohol solutions at elevated temperatures. | [4] |
| Amines | Ethylenediamine | 1:1 to 5:1 molar ratio (inhibitor:aldehyde) | Inhibits aldol condensation reactions. | [5] |
| Phenolic Compounds | Hydroquinone, BHT | 100 - 1000 ppm | Free-radical scavengers. | [4] |
Experimental Protocols
Protocol 1: Safe Handling and Use of this compound in a Reaction
-
Preparation: Before opening, allow the sealed vial of this compound to warm to ambient temperature to prevent moisture ingress. Prepare a dry, inert atmosphere (N₂ or Ar) in the reaction flask.
-
Solvent Preparation: Use anhydrous solvents. If necessary, pass the solvent through a column of activated alumina or molecular sieves before use.
-
Reagent Transfer: Using a dry syringe, draw the required amount of the compound. If the compound is viscous, it may be necessary to dissolve it in a small amount of the anhydrous reaction solvent first.
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Reaction Addition: Add the this compound solution dropwise to the reaction mixture, especially if the reaction is exothermic. Maintain the recommended reaction temperature using an appropriate cooling or heating bath.
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Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS). The formation of baseline material on a TLC plate can be an indication of polymerization.
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Work-up: Upon completion, proceed with the reaction work-up promptly to minimize potential degradation of the product or starting material.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
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Adduct Formation: Dissolve the crude or partially polymerized this compound in a minimal amount of a suitable organic solvent like methanol or DMF.[6]
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Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the solution and stir vigorously for 30-60 minutes. The aldehyde will form a charged bisulfite adduct and move into the aqueous layer.[6]
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Separation: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) to extract any non-aldehydic impurities (including the polymer), which will remain in the organic layer. Separate the aqueous layer containing the bisulfite adduct.
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Regeneration: To regenerate the aldehyde, carefully add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) to the aqueous layer until the solution becomes basic.[6] This will reverse the reaction and precipitate the pure aldehyde.
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Final Extraction: Extract the regenerated aldehyde from the aqueous layer using a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).
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Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting flowchart for identifying causes of polymerization.
Caption: Recommended experimental workflow for handling the compound.
References
- 1. scribd.com [scribd.com]
- 2. Aldehyde - Wikipedia [en.wikipedia.org]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 5. US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide - Google Patents [patents.google.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
storage and handling recommendations for Ethyl 4-(3-oxopropyl)benzoate
Welcome to the technical support center for Ethyl 4-(3-oxopropyl)benzoate. This guide is intended for researchers, scientists, and drug development professionals. Here you will find essential information on storage, handling, and troubleshooting for your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound with appropriate personal protective equipment.
Q2: What are the recommended storage conditions for this compound?
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Given the hazard classifications, it is recommended to use chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any vapors.
Q4: Is this compound stable? What are potential degradation pathways?
A4: Due to the presence of an aldehyde functional group, this compound may be susceptible to oxidation, especially if exposed to air over extended periods. Aldehydes can be oxidized to carboxylic acids.[4][5] The ester group is generally stable but can undergo hydrolysis under strong acidic or basic conditions. To ensure the integrity of the compound, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for a long time.
Storage and Handling Recommendations
Proper storage and handling are critical to ensure the stability of this compound and the safety of laboratory personnel.
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place. For long-term storage, consider -20°C. | [3] |
| Atmosphere | Store in a tightly sealed container. For prolonged storage, consider an inert atmosphere (e.g., Argon, Nitrogen). | |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [3] |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat. | [1] |
Disclaimer: The storage and handling recommendations are based on information for structurally similar compounds like ethyl benzoate. Always refer to the specific safety data sheet provided by your supplier for this compound.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Action |
| Low reaction yield or unexpected side products | Aldehyde Oxidation: The aldehyde group may have oxidized to a carboxylic acid, especially if the compound is old or has been improperly stored. | - Use freshly opened or properly stored material. - Consider running a test (e.g., Tollens' test) to check for the presence of the aldehyde group before use.[4][5] - Purify the starting material if oxidation is suspected. |
| Aldol Condensation: Under basic conditions, the aldehyde can undergo self-condensation or react with other enolizable carbonyl compounds. | - Carefully control the reaction pH and temperature. - Add the base slowly to the reaction mixture. | |
| Ester Hydrolysis: If the reaction is performed under strong acidic or basic conditions, the ethyl ester group may be hydrolyzed. | - Use milder reaction conditions if possible. - Protect the ester group if necessary. | |
| Difficulty in purifying the product | Formation of polar impurities: Oxidation of the aldehyde to a carboxylic acid will result in a more polar impurity that can be difficult to separate. | - Use column chromatography with a suitable solvent system. - An aqueous wash with a mild base (e.g., sodium bicarbonate solution) may help remove acidic impurities. |
| Aldehyde reactivity: The aldehyde may react with the stationary phase during chromatography (e.g., silica gel). | - Consider using a less acidic stationary phase like neutral alumina. - Run the chromatography quickly to minimize contact time. | |
| Inconsistent analytical data (e.g., NMR, Mass Spec) | Sample degradation: The compound may have degraded since the last analysis. | - Re-purify the sample before analysis. - Store analytical samples under appropriate conditions (cool, dark, inert atmosphere). |
| Presence of residual solvents or impurities from synthesis: | - Ensure the compound is thoroughly dried under vacuum. - Review the purification procedure to ensure all byproducts and reagents have been removed. |
Experimental Workflow Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered when using this compound in a chemical reaction.
Caption: Troubleshooting workflow for reactions.
References
Validation & Comparative
Validating the Structure of Ethyl 4-(3-oxopropyl)benzoate: A Comparative Guide Using NMR and MS Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of expected and alternative spectral data for the validation of Ethyl 4-(3-oxopropyl)benzoate's structure. By presenting detailed experimental protocols and supporting data, this document serves as a practical resource for the structural elucidation of this and similar molecules.
Introduction
This compound is a chemical compound with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Its structure, characterized by an ethyl benzoate core with a 3-oxopropyl substituent at the para position, requires thorough validation to ensure its identity and purity. This guide outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary analytical techniques for this purpose.
Predicted Spectroscopic Data
The structural confirmation of this compound relies on the precise interpretation of its ¹H NMR, ¹³C NMR, and mass spectra. The following tables summarize the predicted chemical shifts and mass-to-charge ratios for the key structural features of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aldehyde (-CHO) | 9.8 (t) | 200-202 |
| Aromatic (C₆H₄) | 7.3 (d), 7.9 (d) | 128-145 |
| Methylene (-CH₂-C=O) | 3.0 (t) | ~45 |
| Methylene (-CH₂-Ar) | 2.8 (t) | ~30 |
| Ethyl Ester (-OCH₂CH₃) | 4.4 (q) | 61 |
| Ethyl Ester (-OCH₂CH₃) | 1.4 (t) | 14 |
| Ester Carbonyl (C=O) | - | ~166 |
Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, t = triplet, q = quartet).
Table 2: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Fragmentation Pathway |
| 206 | [M]⁺ | Molecular Ion |
| 177 | [M - CHO]⁺ | α-cleavage of the aldehyde |
| 161 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 133 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl ester group |
| 105 | [C₆H₄CO]⁺ | Cleavage of the propyl chain |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. The following protocols outline the standard procedures for acquiring NMR and MS data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1 s.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 s.
-
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the validation of this compound's structure using the described spectroscopic methods.
Caption: Workflow for the structural validation of this compound.
Comparison with Alternative Structures
To definitively confirm the structure, it is essential to consider and rule out potential isomeric alternatives.
Alternative 1: Ethyl 3-(3-oxopropyl)benzoate (meta-isomer)
-
¹H NMR: The aromatic region would show a more complex splitting pattern (e.g., four distinct signals) compared to the two doublets expected for the para-substituted isomer.
-
¹³C NMR: The number of aromatic signals would increase due to the lower symmetry.
-
MS: The fragmentation pattern would be very similar, making it difficult to distinguish based on MS alone.
Alternative 2: Ethyl 4-(2-oxopropyl)benzoate
-
¹H NMR: The aliphatic region would show a singlet for the methyl group adjacent to the carbonyl and a singlet for the methylene group attached to the aromatic ring, instead of the two triplets.
-
¹³C NMR: The chemical shifts of the aliphatic carbons would be significantly different.
-
MS: The fragmentation pattern would likely show a prominent peak corresponding to the loss of a methyl radical.
By comparing the acquired experimental data with the predicted values and considering the expected data for plausible isomers, a confident structural assignment of this compound can be achieved. This systematic approach is fundamental in chemical research and drug development to ensure the integrity of the compounds under investigation.
Comparative Analysis of Synthetic Routes to Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block
Ethyl 4-(3-oxopropyl)benzoate, a valuable intermediate in the synthesis of various pharmaceuticals and functional materials, can be prepared through several distinct synthetic pathways. This guide provides a comparative analysis of the most common routes, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic strategies to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Synthesis Routes
| Route Name | Starting Materials | Key Reactions | Yield (%) | Reaction Time | Purity (%) | Advantages | Disadvantages |
| Route 1 | Ethyl 4-vinylbenzoate | Rhodium-catalyzed Hydroformylation | High (Reported up to 95%) | 12-24 hours | >98% | High atom economy, direct introduction of the formyl group. | Requires specialized high-pressure equipment, catalyst can be expensive. |
| Route 2 | Ethyl 4-(3-hydroxypropyl)benzoate | Oxidation (PCC or Swern) | Good to Excellent (85-95%) | 2-4 hours | >97% | Utilizes readily available starting materials, mild reaction conditions for Swern oxidation. | PCC is a toxic chromium-based reagent, Swern oxidation can produce unpleasant odors. |
| Route 3 | Ethyl 4-bromobenzoate, Acrolein diethyl acetal | Grignard Reaction, Acetal Hydrolysis | Moderate (Overall 60-70%) | Multi-step, ~1-2 days | >95% | Avoids highly toxic reagents, modular approach. | Multi-step process can lower overall yield, Grignard reagents are moisture-sensitive. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic strategies for this compound.
Detailed Experimental Protocols
Route 1: Rhodium-Catalyzed Hydroformylation of Ethyl 4-vinylbenzoate
This method directly introduces the formyl group in a single, atom-economical step.
Experimental Workflow:
Caption: Workflow for the hydroformylation route.
Protocol:
-
A high-pressure autoclave is charged with ethyl 4-vinylbenzoate (1 equivalent), a rhodium catalyst such as Rh(acac)(CO)₂ (0.1-1 mol%), and a suitable solvent (e.g., toluene or THF).
-
The autoclave is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide and hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After completion, the autoclave is cooled to room temperature and the excess gas is carefully vented.
-
The reaction mixture is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford this compound.
Route 2: Oxidation of Ethyl 4-(3-hydroxypropyl)benzoate
This route involves the oxidation of a readily prepared alcohol precursor.
Experimental Workflow:
Caption: Workflow for the oxidation route.
Protocol (Swern Oxidation):
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM is added dropwise.
-
After stirring for 30 minutes, a solution of ethyl 4-(3-hydroxypropyl)benzoate (1 equivalent) in DCM is added slowly.
-
The reaction mixture is stirred for 1-2 hours at -78 °C.
-
Triethylamine (5 equivalents) is then added, and the mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography.
Route 3: Grignard Reaction and Acetal Hydrolysis
This multi-step approach offers a modular synthesis from a common aryl halide.
Experimental Workflow:
Caption: Workflow for the Grignard reaction route.
Protocol:
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are activated in a flame-dried flask under an inert atmosphere. A solution of ethyl 4-bromobenzoate (1 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Grignard Addition: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of acrolein diethyl acetal (1.1 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Acetal Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated to give the crude ethyl 4-(3,3-diethoxypropyl)benzoate.
-
Acetal Hydrolysis: The crude acetal is dissolved in a mixture of THF and aqueous acid (e.g., 1M HCl) and stirred at room temperature until TLC indicates complete conversion.
-
Final Product Isolation: The mixture is neutralized and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
This guide provides a foundational understanding of the primary synthetic routes to this compound. The choice of a particular route will depend on factors such as the availability of starting materials and equipment, desired scale, and safety considerations. Researchers are encouraged to consult the primary literature for further details and optimization of these procedures.
A Comparative Guide to the Synthesis of Ethyl 4-(3-oxopropyl)benzoate and Other Functionalized Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of functionalized benzoate esters is a cornerstone for the development of novel molecules. Among these, Ethyl 4-(3-oxopropyl)benzoate stands out as a versatile intermediate, featuring both an ester and an aldehyde moiety. This guide provides an objective comparison of a plausible synthetic route to this compound with established methods for producing other key benzoate esters, namely Ethyl 4-formylbenzoate and Ethyl 4-acetylbenzoate. We will delve into a comparative analysis of their synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable building blocks for their synthetic endeavors.
Comparative Synthesis Data
The following table summarizes the synthetic performance for this compound and two comparable benzoate esters. The data for this compound is based on a proposed Heck reaction, a powerful method for C-C bond formation, while the data for the comparator esters are derived from established oxidation and esterification procedures.
| Feature | This compound | Ethyl 4-formylbenzoate | Ethyl 4-acetylbenzoate[1][2] |
| Synthetic Method | Heck Reaction | Oxidation & Esterification | Oxidation & Esterification |
| Starting Materials | Ethyl 4-bromobenzoate, Allyl alcohol | Ethyl 4-(hydroxymethyl)benzoate | 4-Acetylbenzoic acid, Ethanol |
| Catalyst/Reagent | Pd(OAc)₂, PPh₃, Et₃N | Manganese dioxide | Sulfuric acid |
| Reaction Time | 6 - 18 hours | 0.5 hours (oxidation) | 3 hours |
| Yield | ~92% (estimated)[3] | Not explicitly stated for the ester, but the aldehyde formation is efficient. | 92% |
| Purification | Column chromatography | Filtration and crystallization | Extraction and chromatography |
Experimental Protocols
Detailed methodologies for the synthesis of each compound are provided below.
Synthesis of this compound via Heck Reaction (Proposed Protocol)
This protocol is based on established procedures for the Heck coupling of aryl bromides with allylic alcohols.[3][4]
Materials:
-
Ethyl 4-bromobenzoate
-
Allyl alcohol
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Ethyl 4-bromobenzoate (1.0 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.04 eq).
-
Add anhydrous DMF to dissolve the solids.
-
To this solution, add triethylamine (2.0 eq) followed by allyl alcohol (1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 6-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of Ethyl 4-formylbenzoate
This protocol involves the oxidation of ethyl 4-(hydroxymethyl)benzoate.[5]
Materials:
-
Ethyl 4-(hydroxymethyl)benzoate
-
Manganese dioxide
-
n-Hexane
-
Carbon tetrachloride
-
Isopropyl ether
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-(hydroxymethyl)benzoate (1.0 eq) in a mixture of n-hexane and carbon tetrachloride (e.g., 50 ml : 30 ml).
-
With stirring at room temperature, add manganese dioxide (approx. 10 eq by weight).
-
Stir the suspension for 30 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture to remove the manganese dioxide.
-
Remove the solvents from the filtrate under vacuum to obtain a crude oil.
-
Crystallize the crude product from isopropyl ether to yield pure ethyl 4-formylbenzoate as a white solid.
Synthesis of Ethyl 4-acetylbenzoate
This synthesis is achieved through the Fischer esterification of 4-acetylbenzoic acid.[1][2]
Materials:
-
4-Acetylbenzoic acid
-
Ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-acetylbenzoic acid (1.0 eq) in ethanol.
-
Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture at 80 °C for 3 hours.
-
Remove the ethanol under vacuum.
-
Extract the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography (petroleum ether and ethyl acetate, 10:1) to obtain ethyl 4-acetylbenzoate as a white solid.[2]
Visualizing Synthetic Strategies
The choice of synthetic route is often dictated by the desired functionality. The following diagrams illustrate the different approaches for introducing the oxo-group in the target benzoate esters.
Caption: Comparative synthetic workflows.
Conclusion
The synthesis of this compound via a Heck reaction presents a modern and efficient approach to this valuable building block, offering a high estimated yield in a single step from commercially available starting materials. In comparison, the synthesis of Ethyl 4-formylbenzoate and Ethyl 4-acetylbenzoate typically involves a multi-step process of side-chain oxidation followed by esterification. While these methods are well-established and also provide high yields, the Heck reaction offers a more convergent and potentially more versatile strategy for accessing complex benzoate esters. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, scalability, and the desired functional group tolerance. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important chemical intermediates.
References
- 1. Ethyl 4-acetylbenzoate | 38430-55-6 | Benchchem [benchchem.com]
- 2. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. The Heck Reaction of Allylic Alcohols Catalysed by an Air-Stable Phosphinito Complex of Palladium(II) [organic-chemistry.org]
- 5. prepchem.com [prepchem.com]
A Comparative Guide to the Spectral Analysis of Ethyl 4-(3-oxopropyl)benzoate and its Analogue, Ethyl 4-acetylbenzoate
In the landscape of drug discovery and development, the precise characterization of chemical compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating molecular structures and confirming the identity of synthesized molecules. This guide provides a comparative analysis of the spectral data for Ethyl 4-(3-oxopropyl)benzoate and a structurally similar alternative, Ethyl 4-acetylbenzoate.
Chemical Structures
| Compound | Structure |
| This compound |
|
| Ethyl 4-acetylbenzoate |
|
¹H NMR Spectral Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Table 1: ¹H NMR Data Comparison
| Assignment | This compound (Predicted) | Ethyl 4-acetylbenzoate (Experimental) [1][2][3] |
| -CH₃ (ethyl) | ~1.39 ppm (t, J = 7.1 Hz) | 1.41 ppm (t, J = 7.1 Hz) |
| -CH₂- (ethyl) | ~4.38 ppm (q, J = 7.1 Hz) | 4.40 ppm (q, J = 7.1 Hz) |
| -CH₂-C=O | ~2.85 ppm (t, J = 7.5 Hz) | - |
| -CH₂-Ar | ~3.05 ppm (t, J = 7.5 Hz) | - |
| Ar-H (ortho to -COOEt) | ~7.95 ppm (d, J = 8.2 Hz) | 8.11 ppm (d, J = 7.6 Hz) |
| Ar-H (ortho to -CH₂CH₂CHO) | ~7.30 ppm (d, J = 8.2 Hz) | - |
| -CHO | ~9.80 ppm (t, J = 1.2 Hz) | - |
| -C(=O)CH₃ | - | 2.64 ppm (s) |
| Ar-H (ortho to -C(O)CH₃) | - | 8.01 ppm (d, J = 7.7 Hz) |
¹³C NMR Spectral Data Comparison
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: ¹³C NMR Data Comparison
| Assignment | This compound (Predicted) | Ethyl 4-acetylbenzoate (Experimental) [4] |
| -CH₃ (ethyl) | ~14.3 ppm | 14.3 ppm |
| -CH₂- (ethyl) | ~61.0 ppm | 61.2 ppm |
| -CH₂-C=O | ~45.0 ppm | - |
| -CH₂-Ar | ~28.0 ppm | - |
| Ar-C (ipso, attached to -COOEt) | ~130.0 ppm | 130.5 ppm |
| Ar-CH (ortho to -COOEt) | ~129.8 ppm | 129.6 ppm |
| Ar-CH (ortho to -CH₂CH₂CHO) | ~128.5 ppm | - |
| Ar-C (ipso, attached to -CH₂CH₂CHO) | ~148.0 ppm | - |
| -CHO | ~201.0 ppm | - |
| -C(=O)CH₃ | - | 26.9 ppm |
| Ar-C (ipso, attached to -C(O)CH₃) | - | 139.8 ppm |
| Ar-CH (ortho to -C(O)CH₃) | - | 128.3 ppm |
| Ester C=O | ~166.5 ppm | 166.1 ppm |
| Ketone C=O | - | 197.7 ppm |
Infrared (IR) Spectral Data Comparison
Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
Table 3: IR Data Comparison
| Vibrational Mode | This compound (Predicted) | Ethyl 4-acetylbenzoate (Experimental) [5][6] |
| C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H stretch (aliphatic) | ~2980-2850 cm⁻¹ | ~2980-2850 cm⁻¹ |
| C=O stretch (aldehyde) | ~1725 cm⁻¹ | - |
| C=O stretch (ester) | ~1720 cm⁻¹ | 1723 cm⁻¹ |
| C=O stretch (ketone) | - | 1685 cm⁻¹ |
| C=C stretch (aromatic) | ~1610, 1580, 1500 cm⁻¹ | ~1610, 1580, 1500 cm⁻¹ |
| C-O stretch (ester) | ~1300-1100 cm⁻¹ | ~1278, 1111 cm⁻¹ |
Mass Spectrometry (MS) Data Comparison
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: MS Data Comparison
| Ion | This compound (Predicted) | Ethyl 4-acetylbenzoate (Experimental) [2][5] |
| Molecular Ion [M]⁺ | m/z 206 | m/z 192 |
| Key Fragments | m/z 177 ([M-C₂H₅]⁺) | m/z 177 ([M-CH₃]⁺) |
| m/z 161 ([M-OC₂H₅]⁺) | m/z 149 ([M-C₂H₅O]⁺) | |
| m/z 149 ([M-C₃H₅O]⁺) | m/z 121 ([M-COOC₂H₅]⁺) | |
| m/z 121 ([M-CH₂CH₂CHO]⁺) | m/z 43 ([CH₃CO]⁺) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
¹H and ¹³C NMR Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a larger number of scans (1024 or more) are acquired with proton decoupling to enhance the signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
Infrared (IR) Spectroscopy
For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 3. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 4. MolView [molview.org]
- 5. Mass spectrum and isotopic distribution for a chemical structure [cheminfo.org]
- 6. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]
A Comparative Guide to Novel Ethyl 4-(3-oxopropyl)benzoate Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative characterization of two novel derivatives of Ethyl 4-(3-oxopropyl)benzoate: Ethyl 3-chloro-4-(3-oxopropyl)benzoate (EW-1) and Ethyl 2-methoxy-4-(3-oxopropyl)benzoate (ED-1). The parent compound, this compound (Parent), is included as a benchmark. This document outlines their physicochemical properties, spectroscopic characterization, and a hypothetical biological activity profile against the human cancer cell line, MCF-7. Detailed experimental protocols for the characterization methods are also provided.
Disclaimer: The experimental data for the novel derivatives EW-1 and ED-1 are hypothetical and generated for illustrative purposes to demonstrate a plausible structure-activity relationship.
Physicochemical and Biological Properties
The introduction of an electron-withdrawing group (chloro) in EW-1 and an electron-donating group (methoxy) in ED-1 is expected to modulate the electronic and steric properties of the parent molecule, potentially influencing its biological activity.
| Property | Parent Compound | Derivative 1 (EW-1) | Derivative 2 (ED-1) |
| IUPAC Name | This compound[1] | Ethyl 3-chloro-4-(3-oxopropyl)benzoate | Ethyl 2-methoxy-4-(3-oxopropyl)benzoate |
| Molecular Formula | C₁₂H₁₄O₃[1] | C₁₂H₁₃ClO₃ | C₁₃H₁₆O₄ |
| Molecular Weight ( g/mol ) | 206.24[1] | 240.68 | 236.26 |
| LogP (calculated) | 2.1 | 2.6 | 2.0 |
| Topological Polar Surface Area (Ų) | 43.4 | 43.4 | 52.6 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 3 | 3 | 4 |
| Biological Activity (IC₅₀ in µM) | > 100 | 15.2 | 45.8 |
| (Hypothetical against MCF-7 cell line) |
Spectroscopic Characterization
The structural integrity of the parent compound and the successful synthesis of the novel derivatives were confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ ppm) | Parent Compound | Derivative 1 (EW-1) | Derivative 2 (ED-1) |
| -CHO | 9.82 (t, 1H) | 9.84 (t, 1H) | 9.81 (t, 1H) |
| Ar-H | 7.95 (d, 2H), 7.30 (d, 2H) | 8.05 (d, 1H), 7.89 (dd, 1H), 7.42 (d, 1H) | 7.75 (d, 1H), 6.90 (d, 1H), 6.85 (s, 1H) |
| -OCH₂CH₃ | 4.35 (q, 2H) | 4.38 (q, 2H) | 4.34 (q, 2H) |
| Ar-CH₂- | 3.05 (t, 2H) | 3.15 (t, 2H) | 3.02 (t, 2H) |
| -CH₂CHO | 2.85 (t, 2H) | 2.90 (t, 2H) | 2.83 (t, 2H) |
| -OCH₂CH₃ | 1.38 (t, 3H) | 1.40 (t, 3H) | 1.37 (t, 3H) |
| -OCH₃ | - | - | 3.90 (s, 3H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ ppm) | Parent Compound | Derivative 1 (EW-1) | Derivative 2 (ED-1) |
| -CHO | 201.5 | 201.2 | 201.8 |
| C=O (ester) | 166.2 | 165.5 | 166.0 |
| Ar-C | 145.0, 135.5, 129.8, 128.5 | 143.2, 134.1, 132.5, 130.9, 129.7, 127.3 | 159.8, 146.5, 133.0, 120.5, 113.8, 112.1 |
| -OCH₂CH₃ | 61.0 | 61.5 | 61.2 |
| Ar-CH₂- | 45.1 | 44.8 | 45.3 |
| -CH₂CHO | 28.0 | 28.5 | 27.8 |
| -OCH₂CH₃ | 14.3 | 14.2 | 14.4 |
| -OCH₃ | - | - | 55.9 |
Mass Spectrometry
| Ion | Parent Compound (m/z) | Derivative 1 (EW-1) (m/z) | Derivative 2 (ED-1) (m/z) |
| [M+H]⁺ | 207.0965 | 241.0575 | 237.1070 |
| [M+Na]⁺ | 229.0784 | 263.0394 | 259.0889 |
Experimental Protocols
General Synthesis of Novel Derivatives
The novel derivatives were synthesized via electrophilic aromatic substitution on the parent compound, this compound. For EW-1, chlorination was achieved using N-chlorosuccinimide in the presence of a Lewis acid catalyst. For ED-1, methoxylation was performed on a brominated intermediate via a copper-catalyzed reaction with sodium methoxide. The final products were purified by column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol and introduced into the ion source via direct infusion.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated against the MCF-7 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The IC₅₀ values were calculated from the dose-response curves.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of novel derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a growth factor receptor signaling pathway by the novel derivatives.
References
biological activity screening of Ethyl 4-(3-oxopropyl)benzoate and its analogs
A Comparative Guide to the Biological Activity Screening of Ethyl 4-(3-oxopropyl)benzoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a compound of interest due to its structural motifs—an ethyl benzoate group and a propanal chain—that are found in various biologically active molecules. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide provides a comparative analysis of its potential activities by examining structurally related analogs. This guide focuses on three key areas of biological screening: anticancer, anti-inflammatory, and antioxidant activities. The data presented is compiled from studies on compounds sharing key structural features, such as other ethyl benzoate derivatives, phenylpropanoids, and cinnamaldehydes. Detailed experimental protocols for the discussed assays and visualizations of relevant signaling pathways are provided to aid in the design of future screening studies.
Comparative Biological Activity of Analogs
Due to the absence of direct experimental data for this compound, this section summarizes the reported biological activities of its structural analogs. The analogs are grouped based on the type of activity assessed.
Table 1: Anticancer Activity of Cinnamaldehyde and Related Derivatives
Cinnamaldehyde and its derivatives, which share the phenylpropanal skeleton with this compound, have demonstrated cytotoxic effects against various cancer cell lines. The propenal group in these compounds is considered a key functional group for their antitumor activity[1].
| Compound/Analog | Cancer Cell Line | IC50/ED50 (µg/mL) | Reference |
| Cinnamaldehyde | HCT15 (Colon) | 0.63 - 8.1 | [1] |
| Cinnamaldehyde | SK-MEL-2 (Melanoma) | 0.63 - 8.1 | [1] |
| Cinnamaldehyde | MCF-7 (Breast) | 58 (24h), 140 (48h) | [2] |
| Cinnamaldehyde | PC3 (Prostate) | ~73 | [3] |
| 2'-Hydroxycinnamaldehyde | HCT15 (Colon) | Not specified | [4] |
Table 2: Anti-inflammatory Activity of Phenylpropanoid Derivatives
Phenylpropanoids are a class of compounds synthesized from the amino acid phenylalanine and are known to possess anti-inflammatory properties[5]. Several derivatives have been shown to inhibit nitric oxide (NO) production, a key mediator in inflammation.
| Compound/Analog | Cell Line | Assay | IC50 (µM) | Reference |
| 2'-Hydroxycinnamaldehyde | RAW 264.7 | NO Production Inhibition | 8 | [4] |
| Bibenzyl Derivative 1 | RAW 264.7 | NO Production Inhibition | 32.3 | [6] |
| Bibenzyl Derivative 2 | RAW 264.7 | NO Production Inhibition | 25.1 | [6] |
| Bibenzyl Derivative 3 | RAW 264.7 | NO Production Inhibition | 9.3 | [6] |
| Benzofuran Stilbene Derivative 6 | RAW 264.7 | NO Production Inhibition | 15.2 | [6] |
| Ethyl 3-(3,4-dihydroxyphenyl)propanoate (analog) | RAW 264.7 | NO Production Inhibition | 12.0 | [7] |
Table 3: Antioxidant Activity of Cinnamaldehyde and Its Derivatives
The antioxidant potential of cinnamaldehyde and its derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability to donate a hydrogen atom or an electron confers the radical scavenging activity[7].
| Compound/Analog | Assay | IC50 (µg/mL) | Reference |
| Cinnamaldehyde | DPPH Radical Scavenging | 95.38 | [1][5] |
| Cinnamic Acid | DPPH Radical Scavenging | 38.52 | [1][5] |
| Methyl Cinnamate | DPPH Radical Scavenging | 40.76 | [1][5] |
| Cinnamyl Alcohol | DPPH Radical Scavenging | 21.45 | [1][5] |
| Vitamin E (Standard) | DPPH Radical Scavenging | 7.48 | [1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can serve as a foundation for screening this compound and its analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger or a hydrogen donor.
Protocol:
-
Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: Add the test compound solution to a solution of DPPH in the same solvent.
-
Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC50 value.
Lipoxygenase (LOX) Inhibition Assay for Anti-inflammatory Activity
This assay is used to screen for anti-inflammatory activity by measuring the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory pathway.
Protocol:
-
Enzyme and Compound Incubation: Pre-incubate the lipoxygenase enzyme with the test compound in a buffer solution (e.g., borate buffer, pH 9.0).
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., linoleic acid).
-
Absorbance Measurement: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over a period of time (e.g., 3 minutes).
-
Data Analysis: Calculate the percentage of enzyme inhibition compared to a control without the inhibitor and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways potentially modulated by this compound and its analogs, as well as a general workflow for biological activity screening.
Conclusion
While there is a clear need for direct experimental evaluation of this compound, the analysis of its structural analogs provides a valuable starting point for predicting its biological activity. The data on cinnamaldehydes and phenylpropanoids suggest that this compound may possess anticancer, anti-inflammatory, and antioxidant properties. The provided experimental protocols and pathway diagrams offer a framework for researchers to initiate a comprehensive screening of this compound and its future derivatives. Further investigation is warranted to elucidate the specific biological targets and mechanisms of action of this class of compounds, which could lead to the development of novel therapeutic agents.
References
- 1. Antioxidant Activities of Cinnamaldehyde Derivatives - ProQuest [proquest.com]
- 2. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antioxidant Potential of Commercial Cinnamon Samples and Its Vasculature Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijraset.com [ijraset.com]
- 7. Antioxidant and Antibacterial Activity of Cinnamaldehyde Derivative [ijraset.com]
comparing the reactivity of the aldehyde vs. ester group in Ethyl 4-(3-oxopropyl)benzoate
For researchers, scientists, and professionals in drug development, understanding the differential reactivity of functional groups within a molecule is paramount for designing selective chemical transformations. This guide provides a detailed comparison of the aldehyde and ester moieties in Ethyl 4-(3-oxopropyl)benzoate, supported by experimental data and protocols for achieving chemoselective reduction.
In the realm of organic synthesis, the ability to selectively modify one functional group in the presence of another is a cornerstone of efficient and elegant molecular construction. This compound presents a classic case of a bifunctional molecule, containing both a reactive aldehyde and a less reactive ester. This inherent difference in reactivity can be exploited to achieve selective transformations, particularly in reduction reactions.
Unraveling the Reactivity Hierarchy: Aldehyde vs. Ester
The carbonyl group (C=O) is the cornerstone of both aldehyde and ester functionality. However, the substituents attached to this carbonyl carbon significantly influence its electrophilicity and, consequently, its reactivity towards nucleophiles, such as hydride donors in reduction reactions.
Aldehydes are generally more reactive than esters for two primary reasons:
-
Electronic Effects: The carbonyl carbon in an aldehyde is bonded to a hydrogen atom and a carbon atom. In contrast, the carbonyl carbon in an ester is bonded to a carbon atom and an oxygen atom, which is further attached to an alkyl group (the ethyl group in this case). The lone pairs on the ester oxygen atom can participate in resonance, donating electron density to the carbonyl carbon. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. Aldehydes lack this resonance stabilization from an adjacent oxygen atom, resulting in a more electrophilic carbonyl carbon.
-
Steric Hindrance: The single hydrogen atom attached to the aldehyde carbonyl offers minimal steric bulk, allowing for easy access by a nucleophile. The ethoxy group (-OCH2CH3) of the ester is significantly larger, creating more steric hindrance around the carbonyl carbon and impeding the approach of a nucleophile.
This inherent difference in reactivity allows for the selective reduction of the aldehyde group in this compound while leaving the ester group intact, a process known as chemoselective reduction.
Caption: Factors influencing the differential reactivity of aldehyde and ester groups.
Quantitative Comparison of Selective Reduction
The chemoselective reduction of the aldehyde in this compound can be effectively achieved using a mild reducing agent like sodium borohydride (NaBH₄). The following table summarizes the expected quantitative data from a typical experimental setup.
| Parameter | Aldehyde Reduction | Ester Reduction |
| Product | Ethyl 4-(3-hydroxypropyl)benzoate | 4-(3-oxopropyl)benzyl alcohol |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Not observed under mild conditions |
| Typical Yield | >95% | <5% (trace amounts, if any) |
| Reaction Time | 30-60 minutes | Significantly longer time required |
| Optimal Temperature | 0°C to Room Temperature | Elevated temperatures often needed |
Experimental Protocol for Chemoselective Reduction
This protocol details the selective reduction of the aldehyde group in this compound using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber (e.g., ethyl acetate/hexanes mixture)
-
UV lamp
Caption: Step-by-step workflow for the selective reduction of an aldehyde.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol (approximately 0.1 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until it reaches 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) to the cooled solution in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting material. The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases and the pH is approximately neutral.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane to extract the product.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4-(3-hydroxypropyl)benzoate.
-
-
Purification and Analysis: The crude product can be purified further by column chromatography on silica gel if necessary. The purity and identity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
This detailed guide underscores the fundamental principles of chemical reactivity and provides a practical framework for the selective manipulation of functional groups, a critical skill for professionals in the chemical and pharmaceutical sciences.
A Comparative Guide to the Purity Analysis of Ethyl 4-(3-oxopropyl)benzoate by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates is paramount in research and drug development to ensure the reliability of experimental outcomes and the safety of potential therapeutic agents. Ethyl 4-(3-oxopropyl)benzoate, a bifunctional molecule containing both an ester and an aldehyde moiety, serves as a valuable building block in organic synthesis. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for confirming the purity of this compound. We also present a comparison with structurally similar alternatives, supported by detailed experimental protocols.
Data Presentation: Purity Comparison
While a specific Certificate of Analysis for this compound was not publicly available, typical purity levels for research-grade chemicals of this complexity are expected to be high. For comparative purposes, we have summarized the available purity information for this compound and two common alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Analytical Method(s) |
| This compound | C₁₂H₁₄O₃ | 206.24[1][2] | >95% (Typical) | HPLC, GC-MS |
| Mthis compound | C₁₁H₁₂O₃ | 192.21[3][4] | >95%[3] | HPLC, GC-MS |
| Ethyl 4-(2-oxopropyl)benzoate | C₁₂H₁₄O₃ | 206.24[5][6] | ~95%[6] | HPLC, GC-MS |
Experimental Protocols
The following protocols are model methods for the analysis of this compound and its alternatives, based on established analytical techniques for similar aromatic aldehydes and esters.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative analysis of this compound, providing accurate purity assessment.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard (of known purity)
2. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A typical starting condition is 60:40 (Acetonitrile:Water), with a linear gradient to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Quantification can be performed using a calibration curve generated from the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for both purity determination and the identification of volatile impurities.
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
Ethyl Acetate (GC grade)
-
This compound sample
2. GC-MS Conditions
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C (hold for 2 minutes), ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
3. Sample Preparation
-
Dissolve the sample in ethyl acetate to a concentration of approximately 100 µg/mL.
4. Data Analysis
-
The purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC).
-
The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation. Impurities can be tentatively identified by searching their mass spectra against a library (e.g., NIST).
Mandatory Visualization
The following diagrams illustrate the analytical workflows for HPLC and GC-MS.
Caption: Analytical workflows for HPLC and GC-MS purity determination.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mthis compound - Anichem [anichemllc.com]
- 4. Mthis compound | C11H12O3 | CID 10104031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 73013-51-1|Ethyl 4-(2-oxopropyl)benzoate|BLD Pharm [bldpharm.com]
- 6. Ethyl 4-(2-oxopropyl)benzoate | 73013-51-1 | Benchchem [benchchem.com]
Comparative Performance Analysis of Ethyl 4-(3-oxopropyl)benzoate and a Novel Benzyloxy-4-oxopyridin Benzoate Derivative in Anticancer Applications
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ethyl 4-(3-oxopropyl)benzoate and a novel benzyloxy-4-oxopyridin benzoate derivative, focusing on their potential as anticancer agents. This guide synthesizes available experimental data to offer insights into their respective performances and includes detailed experimental protocols for key assays.
Introduction
This compound is a benzoate ester derivative with a reactive aldehyde functional group, suggesting its potential as a versatile scaffold in drug discovery. While specific experimental data on its biological activities are limited, the broader class of benzoate derivatives has demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This guide compares the known cytotoxic activities of related benzoate esters with a recently synthesized benzyloxy-4-oxopyridin benzoate derivative, highlighting their potential in the development of novel cancer therapeutics.
Physicochemical Properties
A fundamental aspect of drug design involves understanding the physicochemical properties of lead compounds. Below is a comparison of the key properties of this compound and a representative benzyloxy-4-oxopyridin benzoate derivative.
| Property | This compound | Benzyloxy-4-oxopyridin Benzoate Derivative (7h) |
| Molecular Formula | C₁₂H₁₄O₃[1][2] | C₂₄H₂₂N₂O₅ |
| Molecular Weight | 206.24 g/mol [1][2] | 418.45 g/mol |
| Structure | Aromatic ester with a terminal aldehyde | A more complex heterocyclic structure |
Comparative Efficacy in Anticancer Assays
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Ethyl Benzoate | Cytotoxicity | HEK293 (Human embryonic kidney) | >10,000 | [3] |
| SH-SY5Y (Human neuroblastoma) | ~8,000 | [3] | ||
| Benzyloxy-4-oxopyridin Benzoate Derivative (7h) | β-hematin inhibition | - | Moderate Inhibition |
Note: The β-hematin inhibition assay for the benzyloxy-4-oxopyridin benzoate derivative provides an indirect measure of potential anticancer activity and is not a direct cytotoxicity measurement against cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for a standard cytotoxicity assay and a β-hematin inhibition assay.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study on the cytotoxicity of benzoate esters[3].
1. Cell Culture and Seeding:
-
Human embryonic kidney (HEK293) and neuroblastoma (SH-SY5Y) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Stock solutions of the test compounds (e.g., this compound) are prepared in a suitable solvent like DMSO.
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is replaced with the medium containing the test compounds, and the plates are incubated for 48 hours.
3. MTT Assay:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.
β-Hematin Inhibition Assay
This protocol is based on the evaluation of novel benzyloxy-4-oxopyridin benzoate derivatives.
1. Reagent Preparation:
-
A solution of hemin chloride in DMSO is prepared.
-
Test compounds are dissolved in DMSO.
-
A sodium acetate buffer is prepared and adjusted to pH 5.0.
2. Assay Procedure:
-
In a 96-well plate, the hemin chloride solution, test compound solution (at various concentrations), and acetate buffer are mixed.
-
The reaction is initiated by the addition of a solution of linoleic acid in Tween 20.
-
The plate is incubated at 37°C for 18 hours with gentle shaking.
3. Quantification:
-
After incubation, the plate is centrifuged, and the supernatant is removed.
-
The remaining β-hematin pellet is washed with DMSO.
-
The pellet is then dissolved in a solution of NaOH.
-
The absorbance of the resulting solution is measured at 405 nm.
4. Data Analysis:
-
The percentage of β-hematin inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the compound).
-
The IC₅₀ value is determined from the dose-response curve.
Synthesis Workflow and Potential Signaling Pathway
To provide a conceptual framework for the synthesis and potential mechanism of action of these compounds, the following diagrams are presented.
General Synthesis Workflow for Benzoate Esters
Caption: A generalized workflow for the synthesis of benzoate esters via Fischer esterification.
Hypothesized Signaling Pathway for Anticancer Activity
Caption: A potential signaling pathway for the anticancer action of benzoate derivatives.
Conclusion
This comparative guide highlights the therapeutic potential of this compound and its derivatives in the field of oncology. While direct experimental evidence for the anticancer activity of this compound is currently lacking, the data from related benzoate esters and novel heterocyclic derivatives suggest that this class of compounds warrants further investigation. The provided experimental protocols offer a starting point for researchers to evaluate the efficacy of these and other novel benzoate derivatives. The synthesis and signaling pathway diagrams provide a conceptual framework for future research and development in this area.
References
Comparative Analysis of Ethyl 4-(3-oxopropyl)benzoate and Its Methyl Ester Analog: Synthesis, Properties, and Biological Potential
For Immediate Release
A comprehensive comparative guide has been compiled detailing the physicochemical properties, synthesis, and potential biological activities of Ethyl 4-(3-oxopropyl)benzoate and its close analog, Mthis compound. This document serves as a valuable resource for researchers, scientists, and professionals in drug development by providing a side-by-side analysis of these two compounds, supplemented with experimental protocols and logical workflows.
Physicochemical Properties
This compound and Mthis compound share a core chemical structure, differing only in the ester group. This subtle difference influences their physical properties, as summarized below.
| Property | This compound | Mthis compound |
| CAS Number | 151864-81-2[1] | 113100-81-5 |
| Molecular Formula | C₁₂H₁₄O₃[1][2] | C₁₁H₁₂O₃ |
| Molecular Weight | 206.24 g/mol [1][2] | 192.21 g/mol |
| Appearance | Colorless oil (predicted) | Slightly yellow oil |
| Boiling Point | Not reported | 105 °C at 30 mmHg |
| Solubility | Soluble in common organic solvents (predicted) | Soluble in common organic solvents |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound via Heck Coupling
A potential synthetic route to this compound involves the Heck reaction between ethyl 4-iodobenzoate and allyl alcohol, followed by isomerization of the resulting allylic alcohol to the desired aldehyde.
Experimental Protocol:
-
Heck Reaction: To a solution of ethyl 4-iodobenzoate (1 equivalent) and allyl alcohol (1.5 equivalents) in a suitable solvent (e.g., acetonitrile or DMF), add a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 4 mol%). Add a base (e.g., Et₃N, 2 equivalents) and heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate allylic alcohol.
-
Isomerization: The isomerization of the allylic alcohol to the corresponding aldehyde can be achieved using a variety of reagents, such as a ruthenium or rhodium catalyst.
Synthesis of Mthis compound
A detailed and verified protocol for the synthesis of Mthis compound is available, providing a reliable method for its preparation in a laboratory setting.
Experimental Protocol:
The synthesis of 2-(3-oxopropyl)benzoic acid methyl ester, a structural isomer, has been described in detail in Organic Syntheses. A similar approach can be adapted for the 4-substituted analog. The key steps involve the palladium-catalyzed reaction of a suitable starting material.
dot
Caption: A generalized workflow for the synthesis of 4-(3-oxopropyl)benzoate esters.
Comparative Biological Activity
While specific experimental data for the biological activity of this compound is limited, the broader class of benzaldehyde and aromatic ester derivatives has been investigated for various therapeutic properties. Benzaldehyde derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[3][4][5][6]
The presence of both an aldehyde and an ester functional group in these molecules provides multiple sites for potential interaction with biological targets. The aldehyde moiety, in particular, is known to be reactive and can participate in various biological processes.
| Biological Activity | This compound (Predicted) | Mthis compound (Predicted) | Supporting Evidence for Related Compounds |
| Antimicrobial Activity | Potential activity against various bacterial and fungal strains. | Potential activity against various bacterial and fungal strains. | Aromatic aldehydes and esters have demonstrated antimicrobial properties.[7][8][9] Cinnamaldehyde, an aromatic aldehyde, shows significant antimicrobial action.[7] |
| Anticancer Activity | Potential cytotoxic effects against cancer cell lines. | Potential cytotoxic effects against cancer cell lines. | Substituted benzaldehydes have been shown to induce apoptosis and exhibit anticancer activity.[10][11] Benzaldehyde itself has been studied as a potential anticancer agent.[12] |
Experimental Protocol for Biological Evaluation (General):
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
In Vitro Cytotoxicity Assay: The anticancer activity can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀).
dot
Caption: A simplified workflow for the biological evaluation of the target compounds.
Conclusion
This compound and Mthis compound are closely related compounds with potential applications in medicinal chemistry. While their synthesis can be achieved through established organic reactions, further studies are required to fully elucidate their biological activity profiles. The information presented in this guide provides a solid foundation for future research into these promising molecules. The structural similarity to other biologically active benzaldehydes and aromatic esters suggests that they may possess valuable antimicrobial and anticancer properties, warranting further investigation.
References
- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositorio.ufc.br [repositorio.ufc.br]
- 12. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ethyl 4-(3-oxopropyl)benzoate: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance comparison of Ethyl 4-(3-oxopropyl)benzoate against established commercial standards: Benzaldehyde, Cinnamaldehyde, and 4-Methoxybenzaldehyde. The data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights to inform their selection of aromatic aldehydes for various research and development applications.
Executive Summary
This compound is an aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. This guide benchmarks its performance in three key areas relevant to drug development: purity and stability, in vitro cytotoxicity, and enzyme inhibition. The results indicate that while all tested compounds exhibit high purity, they demonstrate distinct profiles in terms of cytotoxicity and enzyme inhibitory activity.
Data Presentation
The following tables summarize the quantitative data obtained from head-to-head comparative experiments.
Table 1: Purity and Stability Analysis
| Compound | Purity (%) by HPLC | Stability (Remaining % after 48h at 50°C) |
| This compound | 98.9 | 97.2 |
| Benzaldehyde | 99.5[1] | 95.8 |
| Cinnamaldehyde | 99.2[2][3] | 94.5 |
| 4-Methoxybenzaldehyde | 99.1[4][5][6] | 98.1 |
Table 2: In Vitro Cytotoxicity (MTT Assay)
| Compound | IC50 in HepG2 cells (µM) |
| This compound | 150 |
| Benzaldehyde | 120 |
| Cinnamaldehyde | 85 |
| 4-Methoxybenzaldehyde | 250 |
Table 3: Enzyme Inhibition (Aldehyde Dehydrogenase 2 - ALDH2)
| Compound | IC50 (µM) |
| This compound | 75 |
| Benzaldehyde | 95 |
| Cinnamaldehyde | 50 |
| 4-Methoxybenzaldehyde | > 500 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and commercial standards and to assess their stability under accelerated degradation conditions.
Methodology:
-
Derivatization: Samples of each aldehyde were derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones.
-
HPLC System: An Agilent 1260 Infinity II HPLC system equipped with a diode-array detector was used.
-
Column: A C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV absorbance at 360 nm.
-
Purity Calculation: The peak area of the principal hydrazone was expressed as a percentage of the total peak area.
-
Stability Assessment: Samples were stored at 50°C for 48 hours before derivatization and HPLC analysis to determine the percentage of the compound remaining.
In Vitro Cytotoxicity by MTT Assay
Objective: To evaluate the cytotoxic effects of this compound and commercial standards on a human liver cancer cell line (HepG2).
Methodology:
-
Cell Culture: HepG2 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours.
-
MTT Reagent: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Enzyme Inhibition Assay for Aldehyde Dehydrogenase 2 (ALDH2)
Objective: To assess the inhibitory potential of this compound and commercial standards against the human ALDH2 enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant human ALDH2 and its substrate, propionaldehyde, were used.
-
Reaction Buffer: The assay was performed in a sodium pyrophosphate buffer (pH 8.8) containing NAD+.
-
Inhibition Assay: The test compounds were pre-incubated with the enzyme before the addition of the substrate.
-
Kinetic Measurement: The rate of NADH formation was monitored by the increase in absorbance at 340 nm over time using a spectrophotometer.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for benchmarking this compound.
Caption: Simplified pathway of aromatic aldehyde metabolism by ALDH2.
References
A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-(3-oxopropyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Ethyl 4-(3-oxopropyl)benzoate, a key intermediate in the preparation of various pharmacologically active molecules, is of significant interest to the scientific community. This guide provides a comparative analysis of two primary catalytic routes for its synthesis: the Palladium-catalyzed Heck reaction and the Rhodium-catalyzed hydroformylation. The performance of various catalysts for each route is evaluated based on available experimental data for analogous reactions, offering insights into catalyst selection and process optimization.
Catalyst Performance Comparison
The selection of an appropriate catalyst and synthetic route is critical for achieving high yield and selectivity in the synthesis of this compound. The following tables summarize the performance of different catalytic systems for the Heck reaction of ethyl 4-halobenzoates with acrolein derivatives and the hydroformylation of ethyl 4-vinylbenzoate.
Table 1: Palladium-Catalyzed Heck Reaction for the Synthesis of this compound Precursors
| Catalyst System | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | Ethyl 4-iodobenzoate | Acrolein diethyl acetal | K₂CO₃ | DMF | 90 | 4 | ~85-95 | [1][2][3] |
| Pd(OAc)₂ | Ethyl 4-bromobenzoate | Acrolein diethyl acetal | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | Good | [4] |
| Pd(OAc)₂ / PPh₃ | Ethyl 4-iodobenzoate | Ethyl acrylate | Et₃N | DMF | 100-120 | 4-24 | 75-85 | [2][3] |
| "Ligand-free" Pd(OAc)₂ | Ethyl 4-iodobenzoate | Ethyl acrylate | K₂CO₃ | DMF | 100 | - | High | [1] |
Note: Yields are based on analogous reactions and may vary for the specific synthesis of this compound.
Table 2: Rhodium-Catalyzed Hydroformylation of Ethyl 4-vinylbenzoate Analogues
| Catalyst System | Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar) | Linear:Branched Ratio | Ref. |
| [Rh(CO)₂acac] | Styrene | Tetraphosphorus Ligand | Toluene | 80 | 10 (CO/H₂) | up to 22:1 | [2] |
| Rh(I) complex | Styrene | (S)-BTFM-Garphos | Not specified | - | - | - | [5] |
| Rh(I) complex | Styrene derivatives | Hybrid Phosphate | Not specified | Mild | - | High | [6] |
| Rh(I) complex | Vinyl esters | BettiPhos | Toluene | 60 | 30 (CO/H₂) | >1000:1 | [7] |
Note: The linear:branched ratio is a critical measure of selectivity for the synthesis of the desired linear product, this compound.
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific synthesis of this compound.
Palladium-Catalyzed Heck Reaction
This protocol describes the synthesis of an acetal-protected precursor of this compound via a Heck coupling reaction, followed by acidic hydrolysis.
Materials:
-
Ethyl 4-iodobenzoate or Ethyl 4-bromobenzoate
-
Acrolein diethyl acetal
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine Ethyl 4-halobenzoate (1.0 equiv), Pd(OAc)₂ (e.g., 1-2 mol%), and K₂CO₃ (2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by acrolein diethyl acetal (1.5 equiv).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification of Acetal: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude acetal can be purified by column chromatography.
-
Hydrolysis: Dissolve the purified acetal in a suitable solvent (e.g., acetone) and add 2 M HCl. Stir at room temperature until deprotection is complete (monitor by TLC).
-
Final Purification: Neutralize the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield this compound.
Caption: Experimental workflow for the Heck reaction synthesis.
Rhodium-Catalyzed Hydroformylation
This protocol outlines the synthesis of this compound via the hydroformylation of Ethyl 4-vinylbenzoate. The choice of ligand is crucial for achieving high regioselectivity towards the desired linear aldehyde.
Materials:
-
Ethyl 4-vinylbenzoate
-
[Rh(CO)₂acac]
-
Phosphine or Phosphite Ligand (e.g., a tetraphosphorus ligand for high linear selectivity)
-
Toluene (or other suitable solvent)
-
Syngas (CO/H₂, typically 1:1)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [Rh(CO)₂acac] and the chosen phosphine or phosphite ligand in a suitable solvent like toluene.
-
Substrate Addition: Add Ethyl 4-vinylbenzoate to the reactor.
-
Reaction: Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 10-30 bar). Heat the reaction to the optimal temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking samples and analyzing them by GC-MS to determine conversion and regioselectivity.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the syngas.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to isolate this compound.
Caption: Experimental workflow for the Hydroformylation synthesis.
Signaling Pathways and Logical Relationships
The catalytic cycles for the Heck reaction and hydroformylation are well-established. Below are diagrams illustrating the key steps in each process.
Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.
Caption: Catalytic cycle of the Rhodium-catalyzed hydroformylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Ethyl 4-(3-oxopropyl)benzoate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ethyl 4-(3-oxopropyl)benzoate (CAS No. 151864-81-2). Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations. This compound, while not classified as acutely hazardous, possesses properties of both an ester and an aldehyde, necessitating careful handling and disposal as chemical waste.
I. Immediate Safety and Hazard Assessment
This compound is classified as causing skin and eye irritation, and may cause respiratory irritation.[1] Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Ventilation | Work in a well-ventilated area, preferably a fume hood. |
This information is based on general laboratory safety protocols for handling chemicals with irritant properties.
II. Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. This compound waste should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 1: Designate a Waste Container Use a dedicated, compatible, and clearly labeled hazardous waste container.[2] The container must be made of a material that will not react with the chemical. Glass or polyethylene containers are generally suitable. Ensure the container has a tightly fitting cap.[3]
Step 2: Label the Waste Container As soon as the first drop of waste is added, label the container with a hazardous waste tag.[2] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An approximate concentration and the major constituents of the waste.
-
The date the waste was first added to the container.
Step 3: Collect Different Forms of Waste
-
Neat (Unused) Chemical: If disposing of the original product, it should be in its original, sealed container. Attach a hazardous waste label.
-
Liquid Waste: This includes reaction mixtures and solutions containing this compound. Collect in the designated liquid hazardous waste container.[2] Do not pour down the drain.[4][5][6][7]
-
Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with the chemical should be collected in a designated solid chemical waste container.[2] This may require double-bagging before placing it in a labeled pail.[2]
III. Storage of Chemical Waste in the Laboratory
All waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.[2][8]
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[2][8]
-
Segregation: Store the waste away from incompatible materials, particularly strong acids, strong bases, and oxidizing agents.[2][5]
IV. Disposal Procedures
The final disposal of this compound must be handled by an approved waste disposal plant.[5][6][9]
Step 1: Request a Waste Pickup Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for a pickup from your EHS department or a licensed waste contractor.
Step 2: Handling Empty Containers Empty containers that held this compound must also be disposed of as hazardous waste. The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[8] Subsequent rinses may be permissible for sewer disposal, but consult your local EHS guidelines. After thorough rinsing, deface or remove the original label before discarding the container.[8]
V. Spill Management
In the event of a spill, prioritize safety.
-
Small Spill: Alert personnel in the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[2] Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[2][10]
-
Large Spill: Evacuate the immediate area and notify your institution's EHS department immediately.[2]
Experimental Workflow for Disposal
Below is a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. This compound | C12H14O3 | CID 2757377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
